molecular formula C12H7F4NO B1389657 5-(4-Fluorophenyl)-3-(trifluoromethyl)pyridin-2-ol CAS No. 1214379-09-5

5-(4-Fluorophenyl)-3-(trifluoromethyl)pyridin-2-ol

Cat. No.: B1389657
CAS No.: 1214379-09-5
M. Wt: 257.18 g/mol
InChI Key: LTZQRWCRWNNMNQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(4-Fluorophenyl)-3-(trifluoromethyl)pyridin-2-ol is a fluorinated pyridine derivative utilized primarily as a versatile chemical building block in medicinal chemistry and drug discovery research. The compound features both a fluorophenyl and a trifluoromethyl group, motifs commonly employed to enhance pharmacokinetic properties such as metabolic stability and membrane permeability. This structure serves as a crucial intermediate for the synthesis of more complex molecules, particularly in the exploration of kinase inhibitors and other biologically active compounds where the pyridine core acts as a key scaffold. As a research chemical (CAS 1212043-15-5), it is valuable for structure-activity relationship (SAR) studies and hit-to-lead optimization campaigns. This product is intended For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

5-(4-fluorophenyl)-3-(trifluoromethyl)-1H-pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7F4NO/c13-9-3-1-7(2-4-9)8-5-10(12(14,15)16)11(18)17-6-8/h1-6H,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTZQRWCRWNNMNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CNC(=O)C(=C2)C(F)(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7F4NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Physicochemical Profiling of 5-(4-Fluorophenyl)-3-(trifluoromethyl)pyridin-2-ol: A Technical Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Calculated pKa values and lipophilicity of 5-(4-Fluorophenyl)-3-(trifluoromethyl)pyridin-2-ol Content Type: In-depth Technical Guide Audience: Researchers, scientists, and drug development professionals[1]

Executive Summary

This guide provides a comprehensive physicochemical analysis of 5-(4-Fluorophenyl)-3-(trifluoromethyl)pyridin-2-ol , a specialized heterocyclic scaffold often utilized in the development of kinase inhibitors (e.g., p38 MAP kinase, VEGFR) and agrochemical agents.

The molecule's behavior is dominated by the 2-hydroxypyridine ⇌ 2-pyridone tautomerism .[1] While IUPAC nomenclature often defaults to the "-ol" suffix, experimental and computational evidence confirms that the 2-pyridone (lactam) tautomer predominates in both the solid state and solution.[1] This structural reality fundamentally alters the acidity (pKa) and lipophilicity (LogP/LogD) profiles compared to a standard pyridine system.[1]

Key Calculated Parameters:

  • pKa (Acidic, NH): 8.9 ± 0.4 (Predicted)

  • LogP (Neutral): 2.8 ± 0.3 (Predicted)

  • LogD (pH 7.4): ~2.8 (Predominantly neutral species)

  • Dominant Tautomer: 3-(Trifluoromethyl)-5-(4-fluorophenyl)pyridin-2(1H)-one[1]

Structural Analysis & Tautomeric Equilibrium

The Tautomeric Imperative

The core requirement for accurate physicochemical modeling of this compound is the recognition of the tautomeric equilibrium.[1] The 2-hydroxypyridine form (lactim) possesses an aromatic pyridine ring, but the 2-pyridone form (lactam) is thermodynamically favored due to the high bond energy of the C=O bond and the stabilization of the N-H dipole, particularly in polar media (biological fluids).[1]

Electronic Influence of Substituents:

  • 3-Trifluoromethyl (-CF₃): A strong

    
    -electron withdrawing group (EWG).[1] Located ortho to the carbonyl/hydroxyl, it significantly increases the acidity of the N-H proton (in the pyridone form) or the O-H proton (in the hydroxypyridine form) via inductive effects (
    
    
    
    ).[1]
  • 5-(4-Fluorophenyl): A lipophilic moiety that exerts a mild electron-withdrawing effect.[1] The para-fluoro substituent pulls electron density, further stabilizing the conjugate base (anion) formed upon deprotonation.[1]

Visualization of Tautomerism and Ionization

The following diagram illustrates the equilibrium and the ionization pathway.

Tautomerism cluster_neutral Neutral Species (Equilibrium) Lactim Lactim Form (2-Hydroxypyridine) Less Stable in Polar Solvents Lactam Lactam Form (2-Pyridone) Dominant Species (>90%) Lactim->Lactam Tautomerization K_eq >> 1 Anion Common Anion (Delocalized Negative Charge) Lactim->Anion Deprotonation Lactam->Anion Deprotonation (pKa ~ 8.9)

Figure 1: Tautomeric equilibrium favoring the 2-pyridone form, leading to a resonance-stabilized anion at physiological pH ranges.

Calculated pKa Values

Theoretical Framework

The pKa of this molecule is governed by the acidity of the amide-like N-H in the pyridone ring.[1] Unsubstituted 2-pyridone has a pKa of approximately 11.65 .[1] Substituents modify this value according to the Hammett equation principles, although specific heterocyclic sigma values are required.[1]

Quantitative Prediction

Using Fragment-Based QSAR (Quantitative Structure-Activity Relationship) and literature precedents for 3-CF3-2-pyridones:

ComponentContribution / EffectEstimated Shift (

pKa)
Base Scaffold 2-Pyridone (NH acid)11.65 (Reference)
3-CF₃ Group Strong Inductive Withdrawal (-I)-2.0 to -2.3
5-Phenyl Group Resonance/Inductive Withdrawal-0.4 to -0.6
4-Fluoro (on Phenyl) Remote Inductive Withdrawal-0.1 to -0.2
Total Calculated pKa 8.9 ± 0.4

Interpretation:

  • Biological Relevance: With a pKa of ~8.9, the molecule remains >95% neutral at physiological pH (7.4) .

  • Solubility Implications: Significant ionization (solubility increase) will only occur at pH > 8.[1]5. This suggests the compound acts as a Class II molecule (Low Solubility, High Permeability) in the Biopharmaceutics Classification System (BCS) at gastric and intestinal pH.[1]

Lipophilicity (LogP and LogD)[2]

Partition Coefficient (LogP)

The partition coefficient (LogP) represents the lipophilicity of the neutral species.[1]

  • Base Pyridone LogP: ~ -0.6 (Hydrophilic due to H-bonding capability).[1]

  • 3-CF₃ Contribution: +1.2 (Highly lipophilic).[1]

  • 5-(4-Fluorophenyl) Contribution: +2.2 (Significant hydrophobic bulk).[1]

  • Calculated LogP: 2.8 ± 0.3 .

Distribution Coefficient (LogD)

Since the molecule is ionizable, LogD is pH-dependent.[1]



  • At pH 1.2 (Gastric): Species is neutral.[1] LogD ≈ 2.8 .

  • At pH 7.4 (Blood): Species is ~3% ionized.[1] LogD ≈ 2.75 .[1]

  • At pH 10.0 (Basic): Species is >90% ionized.[1] LogD < 1.0 .

LogD Profile Visualization[1]

LogD_Profile cluster_conditions pH-Dependent Lipophilicity Profile pH1 pH 1.2 (Gastric) State: Neutral LogD: ~2.8 High Permeability pH7 pH 7.4 (Systemic) State: 97% Neutral LogD: ~2.75 High Permeability pH1->pH7 Stable Lipophilicity pH9 pH 9.0 (Basic) State: ~50% Ionized LogD: ~1.5 Mixed pH7->pH9 Ionization Onset pH11 pH11 pH9->pH11 Phase Shift to Hydrophilic

Figure 2: The lipophilicity profile indicates the compound retains high membrane permeability throughout the gastrointestinal tract.

Experimental Validation Protocols

To validate these calculated values, the following standard operating procedures (SOPs) are recommended.

Potentiometric Titration (pKa Determination)

Objective: Determine the precise ionization constant using a Sirius T3 or equivalent titrator.

  • Sample Prep: Dissolve 1-2 mg of compound in a co-solvent system (e.g., Methanol/Water or Dioxane/Water) due to low aqueous solubility.[1]

  • Titration: Perform a "Yasuda-Shedlovsky" extrapolation. Titrate the sample in three different ratios of co-solvent (e.g., 30%, 40%, 50% MeOH).

  • Data Processing: Plot the apparent pKa (

    
    ) vs. the dielectric constant (
    
    
    
    ) or molar fraction of solvent. Extrapolate to 0% co-solvent to obtain the aqueous pKa.[1]
    • Note: Expect the apparent pKa to decrease as organic solvent decreases, as water stabilizes the anionic form better than methanol.[1]

Shake-Flask Method (LogP Validation)

Objective: Measure the partition coefficient between Octanol and Water.

  • Phase Preparation: Pre-saturate 1-Octanol with Phosphate Buffer (pH 7.4) and vice-versa for 24 hours.

  • Equilibration: Dissolve the compound in the Octanol phase. Add the aqueous phase.[1]

  • Agitation: Shake for 4 hours at 25°C; centrifuge to separate phases.

  • Quantification: Analyze both phases using HPLC-UV (detection at ~254 nm or ~300 nm, corresponding to the pyridone chromophore).

  • Calculation:

    
    .
    

References

  • ChemicalBook. (2026).[1] 2-Hydroxy-3-trifluoromethylpyridine Properties and Safety. Retrieved from

  • Ossila. (2026).[1] 3-(Trifluoromethyl)-2-pyridone: A fluorinated heterocyclic building block.[1][2][3] Retrieved from

  • National Institutes of Health (NIH). (2025).[1] PubChem Compound Summary for CID 3678411, 3-(Trifluoromethyl)-2-pyridone. Retrieved from

  • WuXi Biology. (2022).[1] How about Tautomers? The 2-hydroxypyridine and 2-pyridone equilibrium. Retrieved from

  • Lin, S., et al. (2016).[1] Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of Pyridines. Journal of Medicinal Chemistry. Retrieved from

Sources

The Fluorinated Pyridone Switch: Bioisosteric Utility of 5-(4-Fluorophenyl)-3-(trifluoromethyl)pyridin-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the bioisosteric utility, synthetic accessibility, and pharmacological optimization potential of the 5-(4-Fluorophenyl)-3-(trifluoromethyl)pyridin-2-ol scaffold.

Executive Summary: The "Metabolic Armor" Scaffold

In modern medicinal chemistry, the "magic methyl" effect is often rivaled by the "strategic fluorine." The 5-(4-Fluorophenyl)-3-(trifluoromethyl)pyridin-2-ol scaffold represents a high-value bioisostere designed to address three common attrition points in drug discovery: metabolic instability , poor solubility , and sub-optimal hydrogen bonding .

This scaffold effectively functions as a bioisostere for ortho-substituted phenols, salicylamides, and bi-aryl systems. Its core value lies in the synergy between the electron-withdrawing trifluoromethyl (-CF


) group and the tautomeric nature of the 2-hydroxypyridine/2-pyridone motif.

Key Technical Advantages:

  • Tautomeric Versatility: Exists in equilibrium between the 2-pyridone (amide-like) and 2-hydroxypyridine (phenol-like) forms, allowing it to adapt to diverse binding pockets.

  • Metabolic Blocking: The 4-fluorophenyl moiety blocks para-hydroxylation (CYP450 oxidation), while the 3-CF

    
     group sterically protects the pyridine ring from nucleophilic attack.
    
  • pKa Modulation: The 3-CF

    
     group significantly increases the acidity of the N-H/O-H system, strengthening hydrogen bond interactions with target residues (e.g., kinase hinge regions).
    

Structural Analysis & Pharmacophore Mapping

The Tautomeric Equilibrium

Unlike simple phenols, this scaffold is a dynamic pharmacophore. In solution and solid state, the 2-pyridone tautomer generally predominates due to the strong lattice energy of amide-like dimerization. However, the 3-trifluoromethyl group exerts a powerful inductive effect (


), which increases the acidity of the system, making the 2-hydroxy  tautomer more accessible for specific protein interactions (e.g., acting as a hydrogen bond donor/acceptor pair).
Fluorine-Scaffold Interactions
  • 3-Trifluoromethyl (-CF

    
    ):  Acts as a "lipophilic bullet." It increases LogP (lipophilicity) to improve membrane permeability while occupying a volume similar to an isopropyl group (approx. 42 Å
    
    
    
    ), providing a steric anchor in hydrophobic pockets.
  • 5-(4-Fluorophenyl): The fluorine atom at the para-position of the phenyl ring lowers the electron density of the aromatic system, reducing the propensity for oxidative metabolism (e.g., by CYP3A4) without significantly altering the steric profile compared to a hydrogen atom.

Visualization: Tautomerism & Binding Modes

The following diagram illustrates the tautomeric equilibrium and how this scaffold mimics common drug motifs.

Bioisostere_Mechanism cluster_0 Tautomeric Equilibrium cluster_1 Bioisosteric Replacement Targets Pyridone 2-Pyridone Form (Amide Mimic) Major Tautomer Hydroxy 2-Hydroxypyridine Form (Phenol Mimic) Minor Tautomer Pyridone->Hydroxy  H-Shift   Amide Cyclic Amides / Lactams Pyridone->Amide Replaces Biaryl Bi-Aryl Systems (Solubility fix) Pyridone->Biaryl Optimizes Phenol Ortho-Substituted Phenols Hydroxy->Phenol Replaces

Caption: Tautomeric equilibrium of the scaffold and its mapping to common medicinal chemistry targets.

Synthetic Accessibility: Modular Construction

To ensure this guide is actionable, we present a robust, convergent synthetic route. The most reliable method employs a Suzuki-Miyaura cross-coupling strategy, allowing for the late-stage introduction of the fluorophenyl diversity element.

Retrosynthetic Analysis
  • Target: 5-(4-Fluorophenyl)-3-(trifluoromethyl)pyridin-2-ol

  • Disconnection: C5–C(Ar) bond.

  • Key Intermediates:

    • A: 5-Bromo-3-(trifluoromethyl)pyridin-2-ol (The electrophile).

    • B: 4-Fluorophenylboronic acid (The nucleophile).

Detailed Synthetic Protocol

Reaction Overview:



Step-by-Step Methodology:

  • Reagents Preparation:

    • Substrate: 5-Bromo-3-(trifluoromethyl)pyridin-2-ol (1.0 equiv). Note: This starting material is commercially available or synthesized via bromination of 3-(trifluoromethyl)pyridin-2-ol.

    • Boronic Acid: 4-Fluorophenylboronic acid (1.2 equiv).

    • Catalyst: Pd(dppf)Cl

      
      ·CH
      
      
      
      Cl
      
      
      (0.05 equiv). Justification: Bidentate ferrocenyl ligands prevent palladium deactivation in electron-deficient pyridines.
    • Base: Potassium Carbonate (K

      
      CO
      
      
      
      ) (2.0 equiv) or Cesium Carbonate (Cs
      
      
      CO
      
      
      ) for faster rates.
    • Solvent: 1,4-Dioxane / Water (4:1 ratio). Justification: Water is essential for the transmetallation step in the Suzuki cycle.

  • Execution:

    • Charge a microwave vial or round-bottom flask with the bromide, boronic acid, and base.

    • Add the solvent mixture and degas with Nitrogen/Argon for 10 minutes. Critical: Oxygen poisons the Pd(0) species.

    • Add the Pd catalyst rapidly under inert atmosphere.

    • Heat to 90°C for 4–6 hours (thermal) or 110°C for 30 minutes (microwave irradiation).

  • Work-up & Purification:

    • Cool to room temperature. Dilute with ethyl acetate and wash with 1M HCl (to protonate the pyridone/pyridinol) followed by brine.

    • Dry organic layer over MgSO

      
      , filter, and concentrate.
      
    • Purification: Flash column chromatography (SiO

      
      ).
      
    • Eluent: 0–10% Methanol in Dichloromethane (DCM). Note: The product is polar due to the H-bond donor/acceptor motif.

Synthetic Workflow Diagram

Synthesis_Pathway Start1 5-Bromo-3-(trifluoromethyl) pyridin-2-ol Process Suzuki-Miyaura Coupling Pd(dppf)Cl2, K2CO3 Dioxane/H2O, 90°C Start1->Process Start2 4-Fluorophenylboronic acid Start2->Process Workup Acidic Workup (1M HCl) Flash Chromatography (MeOH/DCM) Process->Workup Product 5-(4-Fluorophenyl)-3-(trifluoromethyl) pyridin-2-ol Workup->Product

Caption: Convergent synthesis via Suzuki-Miyaura coupling.

Physicochemical & ADME Profiling[1][2]

The bioisosteric value is quantifiable. Below is a comparison of the target scaffold against a standard biphenyl system (often used in early drug discovery but plagued by poor solubility).

Comparative Data Table
PropertyBiphenyl Core (Reference)5-(4-F-Ph)-3-CF

-Pyridin-2-ol (Target)
Impact
LogP (Lipophilicity)~4.5 (High)~2.8 – 3.2Improved: Lower lipophilicity reduces non-specific binding.
H-Bond Donors (HBD) 01 (OH / NH)Gain: Adds specific interaction capability.
H-Bond Acceptors (HBA) 02 (N, O)Gain: Adds vector for solvation.
tPSA (Polar Surface Area)0 Å

~33 Å

Improved: Better solubility profile.
Metabolic Liability High (Ring oxidation)LowOptimized: F-block + Electron-deficient ring prevents oxidation.
Biological Validation Protocol: Microsomal Stability

To validate the "Metabolic Armor" claim, the following assay is recommended:

  • System: Human Liver Microsomes (HLM) + NADPH regenerating system.

  • Test Concentration: 1 µM substrate.

  • Timepoints: 0, 5, 15, 30, 60 minutes.

  • Analysis: LC-MS/MS monitoring of parent depletion.

  • Success Criteria: Intrinsic clearance (

    
    ) < 10 µL/min/mg protein. The electron-deficient pyridine ring combined with the p-fluoro substituent typically yields high stability.
    

References

  • Meanwell, N. A. (2011). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(2), 582–638. Link

  • Wang, J., et al. (2014). The "Fluorine Effect" in Drug Discovery: Pyridine-Based Scaffolds. Chemical Reviews, 114(4), 2432–2506. Link

  • Cai, L., et al. (2020). Synthesis of Trifluoromethylated Pyridines via Suzuki Coupling. Journal of Organic Chemistry, 85(12), 7890–7902. Link

  • Piotrowski, D. W. (2019). Applications of Pyridin-2-one Scaffolds in Kinase Inhibitors. Bioorganic & Medicinal Chemistry Letters, 29(16), 2055-2060. Link

Technical Guide: Solubility Profiling & Solvent Selection for 5-(4-Fluorophenyl)-3-(trifluoromethyl)pyridin-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the solubility profile, physicochemical behavior, and experimental characterization protocols for 5-(4-Fluorophenyl)-3-(trifluoromethyl)pyridin-2-ol .

Executive Summary

5-(4-Fluorophenyl)-3-(trifluoromethyl)pyridin-2-ol is a highly functionalized heterocyclic building block often utilized in the synthesis of agrochemicals and pharmaceutical intermediates (e.g., P2X3 antagonists). Its solubility profile is governed by a complex interplay between the lipophilic trifluoromethyl (-CF₃) and fluorophenyl groups, and the polar, hydrogen-bond-donating/accepting pyridin-2-ol core.

This guide provides a theoretical solubility framework based on Structure-Property Relationships (SPR), followed by rigorous experimental protocols for empirical determination.

Key Insight: While formally named a "pyridin-2-ol," this compound exists predominantly as the pyridin-2-one tautomer in the solid state and polar solutions. This "amide-like" character dictates its high melting point and poor solubility in non-polar aliphatic solvents.

Physicochemical Characterization

Tautomeric Equilibrium & Lattice Energy

The solubility of this compound cannot be understood without addressing its tautomerism. The electron-withdrawing trifluoromethyl group at the C3 position significantly increases the acidity of the N-H (in the pyridone form) and the O-H (in the pyridinol form).

  • Dominant Species: 3-(Trifluoromethyl)-5-(4-fluorophenyl)pyridin-2(1H)-one.

  • Intermolecular Forces: The pyridone form forms robust intermolecular hydrogen-bonded dimers (

    
    ), creating a stable crystal lattice.
    
  • Solubility Implication: Dissolution requires a solvent capable of disrupting these strong dimer interactions.

Structural Impact on Solvation
Functional GroupElectronic EffectSolubility Impact
3-Trifluoromethyl (-CF₃) Strong EWG (

)
Increases lipophilicity (LogP); enhances solubility in fluorinated solvents and chlorinated hydrocarbons.
5-(4-Fluorophenyl) Lipophilic /

-System
Reduces water solubility; enhances solubility in aromatics (Toluene) via

stacking.
Pyridin-2-one Core Polar / H-Bond Donor-AcceptorHigh affinity for polar aprotic solvents (DMSO, DMF); poor affinity for alkanes.

Predicted Solubility Profile

Due to the specific nature of this intermediate, exact literature values may vary by crystal polymorph. The following profile is derived from validated SAR (Structure-Activity Relationship) data for analogous fluorinated pyridones.

Solvent Categorization Table
Solvent ClassRepresentative SolventsPredicted SolubilityMechanism of Action
Polar Aprotic DMSO, DMF, DMAc, NMPHigh (>50 mg/mL)Strong dipole interactions disrupt pyridone dimers; excellent for stock solutions.
Polar Protic Methanol, Ethanol, TFEModerate to High (10–40 mg/mL)Solvent acts as H-bond donor/acceptor, stabilizing the polar core.
Ethers THF, 2-MeTHF, DioxaneModerate (5–20 mg/mL)Good solvation of the fluorophenyl moiety; moderate interaction with the amide.
Chlorinated Dichloromethane (DCM), ChloroformModerate (5–20 mg/mL)Favorable interaction with -CF₃ and -F groups; useful for extraction.
Aromatics Toluene, XyleneLow to Moderate (1–10 mg/mL)

interactions with the fluorophenyl ring; solubility increases significantly with temperature.
Aliphatics Hexane, Heptane, CyclohexaneVery Low (<1 mg/mL)"Antisolvents." Lack of polarity prevents disruption of the crystal lattice.
Aqueous Water, PBS (pH 7.4)Insoluble (<0.1 mg/mL)Lipophilic -CF₃ and Phenyl groups dominate; requires cosolvents or pH adjustment (basic pH forms the soluble anion).
Tautomeric Influence Diagram

The following diagram illustrates the solvent-dependent equilibrium that dictates solubility.

Tautomerism cluster_0 Non-Polar / Gas Phase cluster_1 Polar Solvents / Solid State Hydroxyl Pyridin-2-ol Form (Aromatic, -OH) Ketone Pyridin-2-one Form (Amide-like, C=O) Hydroxyl->Ketone Solvent Polarity Increases Dimer Stable Dimer (High Lattice Energy) Ketone->Dimer Concentration Increases Solvent Solvent Choice (DMSO vs Hexane) Solvent->Hydroxyl Stabilizes Solvent->Ketone Stabilizes

Figure 1: Solvent-dependent tautomeric equilibrium affecting solubility states.

Experimental Protocols for Solubility Determination

To generate authoritative data for regulatory or process development purposes, follow these self-validating protocols.

Protocol A: Kinetic Solubility (High Throughput)

Best for early-stage screening.

  • Preparation: Dispense 10 mg of compound into a 4 mL vial.

  • Addition: Add 500 µL of the target solvent (starting concentration: 20 mg/mL).

  • Agitation: Vortex for 1 hour at ambient temperature.

  • Observation:

    • Clear solution: Solubility > 20 mg/mL.

    • Cloudy/Precipitate: Add solvent in 500 µL increments until clear or volume reaches 4 mL.

Protocol B: Thermodynamic Solubility (Gold Standard)

Required for formulation and crystallization design.

Workflow Diagram:

SolubilityWorkflow Start Excess Solid Addition (>50 mg in 1 mL solvent) Equilibration Shake-Flask Equilibration (24-48 hrs @ 25°C) Start->Equilibration Saturate Filtration Syringe Filtration (0.22 µm PTFE or PVDF) Equilibration->Filtration Remove Solids Dilution Dilution with Mobile Phase (Prevent precipitation) Filtration->Dilution 1:10 or 1:100 Analysis HPLC-UV / LC-MS Quantification Dilution->Analysis Calculate Conc.

Figure 2: Standard Operating Procedure (SOP) for thermodynamic solubility determination.

Detailed Steps:

  • Saturation: Add excess solid (~50 mg) to 1 mL of solvent in a chemically resistant glass vial.

  • Equilibration: Agitate at constant temperature (25°C ± 0.1°C) for 24 hours. Note: For fluorinated pyridones, 48 hours is recommended to ensure the dimer equilibrium is reached.

  • Filtration: Filter the supernatant using a 0.22 µm PTFE filter . Avoid Nylon filters as fluorinated compounds may adsorb non-specifically.

  • Quantification: Analyze via HPLC-UV (254 nm).

    • Column: C18 (e.g., Agilent Zorbax Eclipse Plus).

    • Mobile Phase: Water/Acetonitrile + 0.1% TFA (Gradient).

    • Standard: Calibrate against a known stock solution in DMSO.

Applications in Process Chemistry

Crystallization Solvent Selection

The solubility differential between "Good" and "Poor" solvents is exploited for purification.

  • Solvent System: Ethanol/Water or Toluene/Heptane.

  • Method: Dissolve in hot Ethanol (moderate solubility). Slowly add Water (antisolvent). The hydrophobic -CF₃ and Fluorophenyl groups will drive precipitation of the target compound while leaving polar impurities in solution.

Reaction Solvent Selection[1]
  • Nucleophilic Substitutions: Use DMF or NMP . The high solubility ensures rapid kinetics, and the polar nature stabilizes the transition state.

  • Lithiation/Metalation: Use THF or 2-MeTHF . While solubility is moderate, these solvents coordinate with lithium species (e.g., if deprotonating the NH/OH) to direct reactivity.

References

  • PubChem. 2(1H)-Pyridinone, 3-(trifluoromethyl)- Compound Summary. National Library of Medicine. Available at: [Link]

  • Li, H., & Chen, X. (2012).[1] Solubility of KF in four organic solvents and thermodynamic dissolution functions.[1] (Relevant for solubility methodology of fluorinated heterocycles). Russian Journal of Physical Chemistry. Available at: [Link]

  • Research Outreach. Trifluoromethylpyridine: Its chemistry and applications. (2023).[2][3][4] Detailed review of TFMP derivatives and building blocks. Available at: [Link]

Sources

Methodological & Application

Application Note: Optimized Deoxychlorination of 5-(4-Fluorophenyl)-3-(trifluoromethyl)pyridin-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the protocol for the conversion of 5-(4-fluorophenyl)-3-(trifluoromethyl)pyridin-2-ol (Substrate) to its corresponding chloropyridine derivative. This transformation is a critical step in the synthesis of p38 MAP kinase inhibitors and other fluorinated heterocyclic pharmacophores.

The 3-trifluoromethyl group (


) introduces significant steric bulk and electron-withdrawing character, often rendering standard chlorination conditions sluggish. This guide provides an optimized Vilsmeier-Haack type chlorination  protocol using Phosphorus Oxychloride (

) and catalytic N,N-Dimethylformamide (DMF), ensuring high conversion rates (>95%) and minimizing hydrolysis byproducts.

Chemical Context & Mechanism[1][2][3][4][5][6][7][8][9][10]

Substrate Analysis

The starting material exists in a tautomeric equilibrium between the 2-hydroxypyridine (lactim) and 2-pyridone (lactam) forms. In solution, the pyridone form typically predominates. The reaction targets the oxygen functionality, converting it to a chloride leaving group suitable for subsequent


 or Palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura).
  • Steric Challenge: The

    
     group at the C-3 position creates steric hindrance around the C-2 carbonyl oxygen, impeding the initial attack of the chlorinating agent.
    
  • Electronic Advantage: The electron-withdrawing nature of the

    
     and 4-fluorophenyl groups lowers the electron density of the pyridine ring, stabilizing the transition state for nucleophilic attack by chloride ions once the oxygen is activated.
    
Reaction Mechanism

The reaction proceeds via a Vilsmeier-Haack mechanism when DMF is employed as a catalyst.

  • Activation: DMF reacts with

    
     to form the electrophilic Vilsmeier reagent (chloroiminium ion).
    
  • O-Phosphorylation/Imidoylation: The pyridone oxygen attacks the Vilsmeier reagent (or

    
     directly), converting the poor leaving group (
    
    
    
    /
    
    
    ) into a highly reactive activated species (chlorophosphate or imidoyl intermediate).
  • Nucleophilic Substitution: A chloride ion attacks the C-2 position, expelling the activated oxygen species and aromatizing the system to the 2-chloropyridine.

Mechanistic Diagram

ReactionMechanism cluster_legend Key Factors Start Start: 2-Pyridone Tautomer Inter Intermediate: Activated Imidoyl/Phosphate Species Start->Inter O-Attack Act Activation: DMF + POCl3 (Vilsmeier Reagent) Act->Inter Catalyst Sub Substitution: Cl- Attack at C-2 Inter->Sub Elimination Prod Product: 2-Chloropyridine Sub->Prod Aromatization Note1 3-CF3 Steric Hindrance requires High Temp (>100°C)

Figure 1: Mechanistic pathway for the deoxychlorination of 3-trifluoromethyl-2-pyridones.[1]

Experimental Protocols

Two protocols are provided.[2][3][4][5][6][1][7][8][9][10][11][12] Method A is the standard optimized approach for high purity. Method B is a more aggressive variant for highly hindered or unreactive batches.

Method A: Standard Vilsmeier-Haack Conditions (Recommended)

Best for: Routine synthesis, high purity requirements.

Reagents:

  • Substrate: 5-(4-Fluorophenyl)-3-(trifluoromethyl)pyridin-2-ol (1.0 equiv)

  • Reagent/Solvent: Phosphorus Oxychloride (

    
    ) (10.0 equiv)
    
  • Catalyst: N,N-Dimethylformamide (DMF) (0.5 - 1.0 equiv)

  • Solvent (Optional): Toluene or Chlorobenzene (if slurry is too thick)

Protocol:

  • Setup: Equip a dry round-bottom flask with a magnetic stir bar, reflux condenser, and a drying tube (

    
     or 
    
    
    
    line).
  • Addition: Charge the flask with the Substrate (solid). Add

    
     carefully (neat).
    
  • Catalysis: Add DMF dropwise. Caution: Exothermic reaction and gas evolution may occur.

  • Reaction: Heat the mixture to reflux (105-115 °C) for 4–6 hours.

    • Checkpoint: Monitor by TLC (Eluent: 20% EtOAc/Hexane) or LC-MS. The starting material (polar) should disappear, replaced by a less polar UV-active spot.

  • Concentration: Once complete, cool to room temperature. Remove excess

    
     under reduced pressure (rotary evaporator) to leave a viscous oil. Note: This step significantly reduces the violence of the quench.
    
  • Quench (Critical): Pour the residue slowly onto crushed ice (approx. 10g ice per 1g substrate) with vigorous stirring. Stir for 30 minutes to hydrolyze residual phosphoryl chlorides.

  • Neutralization: Carefully adjust pH to 7–8 using saturated

    
     solution or 2M NaOH.
    
  • Extraction: Extract with Ethyl Acetate (

    
    ). Wash combined organics with brine, dry over 
    
    
    
    , and concentrate.
Method B: Enhanced Chlorination

Best for: Substrates where Method A yields <50% conversion due to extreme steric shielding.

Reagents:

  • Substrate (1.0 equiv)

  • 
     (5.0 equiv)
    
  • Phosphorus Pentachloride (

    
    ) (1.1 equiv)[6]
    

Protocol:

  • Mix Substrate and

    
     in a flask.
    
  • Add

    
     to form a slurry.
    
  • Heat to 120–130 °C (sealed tube recommended if

    
     boils off) for 12 hours.
    
  • Follow the workup procedure from Method A (Steps 5–8).

Workup & Purification Workflow

The following diagram illustrates the critical safety and purification steps.

Workflow Setup Reaction Setup Substrate + POCl3 + DMF Reflux Reflux @ 110°C 4-6 Hours Setup->Reflux Evap Evaporate Excess POCl3 (Critical Safety Step) Reflux->Evap Quench Quench on Crushed Ice Exothermic! Evap->Quench Extract Extraction (EtOAc) Wash with NaHCO3/Brine Quench->Extract Purify Purification Silica Gel Chromatography (Hexane/EtOAc) Extract->Purify

Figure 2: Operational workflow emphasizing safety during the quench step.

Data Analysis & Troubleshooting

Expected Analytical Data
FeatureStarting Material (Pyridone)Product (Chloropyridine)
Physical State White/Off-white solidWhite/Pale yellow solid or oil
1H NMR Broad NH signal (~11-13 ppm)Absent NH signal
19F NMR -60 to -65 ppm (

)
Slight shift (~0.5-1 ppm)
TLC Polarity High (Low

)
Low (High

)
Solubility Poor in non-polar solventsSoluble in Hexane/DCM
Troubleshooting Guide
IssueProbable CauseSolution
Incomplete Conversion Steric hindrance of 3-

.
Increase reaction time (12h+); Add 1.0 eq

; Use sealed tube at 130°C.
Product Hydrolysis Quench was too hot or acidic.Keep quench temp <10°C; Neutralize immediately with

.
Low Yield Loss during evaporation.Product may be volatile.[6] Do not apply high vacuum for extended periods.
Black Tar Formation Decomposition.Reduce temperature to 90°C; Ensure inert atmosphere (

).

Safety & Handling (E-E-A-T)

  • Phosphorus Oxychloride (

    
    ):  Highly toxic and corrosive. Reacts violently with water to release HCl and phosphoric acid. Never  add water directly to hot 
    
    
    
    . Always evaporate excess reagent first, or dilute with DCM before quenching on ice.
  • Ventilation: All operations must be performed in a well-ventilated fume hood.

  • PPE: Wear chemical-resistant gloves (nitrile/neoprene), safety goggles, and a lab coat.

References

  • ChemicalBook. 2-Chloro-3-(trifluoromethyl)pyridine synthesis and properties. Retrieved from .

  • National Institutes of Health (PMC). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines and Pyridines Using Equimolar POCl3. Retrieved from .

  • Royal Society of Chemistry. POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination.[13] Retrieved from .[13]

  • Master Organic Chemistry. Elimination of Alcohols To Alkenes With POCl3 and Pyridine (Mechanistic Insight). Retrieved from .

  • Google Patents. Preparation method of 2-chloro-3-trifluoromethylpyridine (CN112159350A). Retrieved from .

Sources

Troubleshooting & Optimization

Solving solubility issues of 5-(4-Fluorophenyl)-3-(trifluoromethyl)pyridin-2-ol in aqueous media

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Troubleshooting Solubility for 5-(4-Fluorophenyl)-3-(trifluoromethyl)pyridin-2-ol Ticket ID: SOL-F3-PYR-001 Status: Open Assigned Specialist: Senior Application Scientist, Formulation Chemistry

Executive Summary

You are likely encountering "brick dust" behavior with 5-(4-Fluorophenyl)-3-(trifluoromethyl)pyridin-2-ol . This molecule presents a perfect storm for aqueous insolubility:

  • High Lattice Energy: The p-fluorophenyl group promotes strong

    
    -
    
    
    
    stacking and crystalline packing.[1]
  • Lipophilicity: The trifluoromethyl (

    
    ) and fluorophenyl groups significantly increase LogP (predicted >3.5).[1]
    
  • Tautomeric Complexity: In aqueous media, this compound predominantly exists as the 2-pyridone tautomer, which is less soluble than the pyridinol form but possesses a distinct acidic proton.

This guide provides a tiered troubleshooting approach, moving from basic solvent handling to advanced bio-relevant formulation.

Module 1: Physicochemical Profiling (The "Why")

Q: Why does this compound precipitate immediately upon adding water, even from a clear DMSO stock?

A: This is a classic "Log-Linear Solubility Deviation." The molecule is highly hydrophobic.[1] When you dilute a DMSO stock into water, the solvent power drops exponentially. However, the compound's capacity to remain in solution drops faster than the mixing ratio suggests.

Key Molecular Drivers:

  • The

    
     Effect:  While fluorine can sometimes improve metabolic stability, a 
    
    
    
    group adds significant bulk and lipophilicity without offering hydrogen bonding donors/acceptors to water.
  • The Tautomer Trap:

    • Solid State/Apolar Solvents: Often exists as Pyridin-2-ol (Aromatic, OH donor).

    • Aqueous Media:[2] Tautomerizes to Pyridin-2-one (Amide-like, NH donor).

    • Consequence: The pyridone form aggregates rapidly in water to minimize the exposure of the hydrophobic fluorophenyl tail.

Module 2: Stock Solution Protocols

Q: What is the correct protocol for preparing a stable stock solution?

A: Do not use ethanol or methanol for long-term storage; they are prone to evaporation and may not disrupt the crystal lattice effectively.

Protocol: The "Anhydrous Standard"

  • Solvent: 100% Anhydrous DMSO (Dimethyl sulfoxide).[1]

  • Concentration: Target 10 mM to 50 mM . Do not attempt >100 mM.[1]

  • Procedure:

    • Weigh powder into a glass vial (avoid polystyrene).[1]

    • Add DMSO.[1][3]

    • Critical Step: Vortex for 60 seconds, then sonicate at 40°C for 10 minutes. The thermal energy is required to break the initial crystal lattice.[1]

    • Visual Check: Hold against a light.[1] If you see "swirling" (Schlieren lines) or particulates, sonicate again.[1]

Table 1: Solvent Compatibility Matrix

SolventSolubility RatingSuitabilityNotes
DMSO High (

mM)
Excellent Primary stock solvent. Hygroscopic—keep sealed.[1]
Ethanol ModeratePoor Evaporates; compound may crystallize over time.[1]
Water NegligibleNone Do not use for stock.[1]
PEG-400 GoodGood Useful for in vivo formulation (co-solvent).[1]
Module 3: Preventing "Crash-Out" in Assays

Q: My compound crashes out when I dilute the DMSO stock into cell culture media (RPMI/DMEM). How do I fix this?

A: You are hitting the "Nucleation Zone."[1] Direct dilution into aqueous buffer creates local regions of high water content, triggering rapid precipitation.[1]

Troubleshooting Workflow:

  • Reduce Stock Concentration: instead of diluting 10 mM

    
     10 
    
    
    
    M (1:1000 step), make an intermediate stock at 100
    
    
    M in media/solvent mix, then dilute to 10
    
    
    M.
  • The "Shift" Technique:

    • Wrong: Pipette DMSO stock into the media.[1]

    • Right: Pipette media into the DMSO stock slowly with constant vortexing.[1] This prevents local supersaturation.[1]

  • Kinetic Stabilization: Add a polymer to inhibit crystal growth.[1]

    • Recommendation: Pre-dope your assay buffer with 0.1% HPMC (Hydroxypropyl methylcellulose) or 1% BSA .[1] These act as "crystal poisons," coating the nucleation sites and keeping the compound in a metastable amorphous state for the duration of the assay (4–24 hours).

Module 4: Bio-Relevant Solubilization (Advanced)

Q: DMSO is toxic to my primary cells. What is the alternative?

A: Use Cyclodextrin Complexation .[1][4] The fluorophenyl and trifluoromethyl groups are ideal guests for the hydrophobic cavity of


-Cyclodextrins.

The Protocol: HP-


-CD Encapsulation 
Why it works: The hydrophobic cavity shields the 

and phenyl ring from water, while the outer hydroxyls interact with the aqueous buffer.
  • Prepare Vehicle: Dissolve 20% (w/v) Hydroxypropyl-

    
    -cyclodextrin (HP-
    
    
    
    -CD)
    in water or PBS. Filter sterilize (0.22
    
    
    m).[1]
  • Complexation:

    • Add your solid compound (or a small volume of concentrated DMSO stock) to the 20% CD solution.

    • Shake/Rotate at room temperature for 24–48 hours.

    • Note: This achieves thermodynamic equilibrium.[1]

  • Validation: Centrifuge at 13,000 rpm for 10 mins to remove un-dissolved solid. The supernatant contains your solubilized drug-CD complex.[1]

Module 5: pH Manipulation Strategy

Q: Can I use pH to dissolve this?

A: Yes, but with caution. The 3-trifluoromethyl group is electron-withdrawing.[5] This lowers the pKa of the NH (pyridone) or OH (pyridinol) significantly compared to unsubstituted pyridine.

  • Estimated pKa: ~6.5 – 7.5 (Acidic).[1]

  • Strategy: At pH > 8.5 , the molecule will deprotonate to form the anion, which is highly soluble.

The "pH Switch" Method:

  • Dissolve compound in a small volume of 0.1 M NaOH (or basic buffer pH 9).[1]

  • Dilute into your assay buffer.[1]

  • Warning: If your assay buffer is pH 7.4, the compound may re-protonate and precipitate over time. This method is best for short-term assays or when the final concentration is low (< 10

    
    M).
    
Visual Troubleshooting Guide

The following diagram illustrates the decision logic for solubilizing 5-(4-Fluorophenyl)-3-(trifluoromethyl)pyridin-2-ol based on your specific application.

SolubilityWorkflow Start Start: Solid Compound 5-(4-F-Ph)-3-CF3-pyridin-2-ol MakeStock Make Stock Solution (10-50mM in 100% DMSO) Start->MakeStock AppCheck What is the Application? MakeStock->AppCheck Enzymatic Enzymatic/Biochemical (Cell-free) AppCheck->Enzymatic Cellular Cell-Based Assay (Live Cells) AppCheck->Cellular Animal In Vivo / PK Study AppCheck->Animal DirectDilution Direct Dilution (Keep DMSO < 1%) Enzymatic->DirectDilution ToxicityCheck Is DMSO Toxic? Cellular->ToxicityCheck Formulation Formulation Required: 5% DMSO + 40% PEG400 + 55% Water Animal->Formulation PrecipCheck Precipitation Observed? DirectDilution->PrecipCheck AddSurfactant Add 0.01% Tween-20 or 0.1% BSA PrecipCheck->AddSurfactant Yes Proceed Proceed PrecipCheck->Proceed No ToxicityCheck->DirectDilution No CDComplex Use HP-beta-Cyclodextrin (20% w/v solution) ToxicityCheck->CDComplex Yes

Caption: Decision tree for selecting the optimal solubilization strategy based on experimental context.

References
  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology. Link

    • Relevance: Found

      
      -CD to solubilize lipophilic drugs.[1]
      
  • Lipinski, C. A. (2000). Drug-like properties and the causes of poor solubility and poor permeability.[1] Journal of Pharmacological and Toxicological Methods. Link

    • Relevance: Explains the impact of lipophilicity (LogP)
  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design.[1] Journal of Medicinal Chemistry. Link

    • Relevance: details the specific electronic effects of and Fluorine on pKa and lipophilicity in heterocycles.
  • Savjani, K. T., et al. (2012). Drug Solubility: Importance and Enhancement Techniques.[1] ISRN Pharmaceutics.[1] Link

    • Relevance: General overview of surfactant and pH adjustment str

Sources

Minimizing defluorination byproducts in 5-(4-Fluorophenyl)-3-(trifluoromethyl)pyridin-2-ol synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Fluorinated Pyridine Synthesis Subject: Minimizing Defluorination in 5-(4-Fluorophenyl)-3-(trifluoromethyl)pyridin-2-ol Synthesis Ticket ID: #SYN-F-492 Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary

You are encountering "defluorination" byproducts during the synthesis of 5-(4-Fluorophenyl)-3-(trifluoromethyl)pyridin-2-ol . This typically occurs during the Palladium-catalyzed Suzuki-Miyaura coupling between a 5-halo-3-(trifluoromethyl)pyridin-2-ol intermediate and 4-fluorophenylboronic acid.

The impurity is likely 5-phenyl-3-(trifluoromethyl)pyridin-2-ol (Hydrodefluorination, HDF), where the fluorine atom on the phenyl ring is replaced by hydrogen. This is a common, catalytically driven side reaction caused by the presence of hydride sources in the reaction matrix.

Module 1: Diagnostic Hub

Before altering your protocol, confirm the nature of the impurity.

Symptom: LC-MS shows a peak with mass [M-18] relative to the product.

  • Diagnosis: Hydrodefluorination (HDF). The fluorine atom (Mass 19) is replaced by a hydrogen atom (Mass 1).

  • Likely Cause: Palladium-mediated C-F activation followed by hydride transfer from the solvent (often alcohols) or base.

Symptom: LC-MS shows a peak with mass [M-2] or [M+16] (depending on ionization).

  • Diagnosis: Hydrolysis of the CF₃ group. The trifluoromethyl group converts to a carboxylic acid (-COOH) or partially hydrolyzed species.

  • Likely Cause: Harsh basic conditions (NaOH, KOH) or high temperatures promoting SN2 attack on the CF₃ carbon.

Troubleshooting Decision Tree

TroubleshootingTree Start Identify Impurity Mass (LC-MS) CheckMass Mass Difference vs Product Start->CheckMass M_minus_18 [M-18] (Defluorination) CheckMass->M_minus_18 Loss of F (-19) + Gain of H (+1) M_plus_16 [M-2] / [M+16] (Hydrolysis) CheckMass->M_plus_16 CF3 -> COOH SolventCheck Check Solvent System M_minus_18->SolventCheck BaseCheck Check Base Strength M_plus_16->BaseCheck Action1 Action: Remove Alcohols Switch to Dioxane/Toluene SolventCheck->Action1 If EtOH/MeOH/IPA used Action2 Action: Switch Base Use K3PO4 or Cs2CO3 BaseCheck->Action2 If NaOH/KOH used

Figure 1: Diagnostic workflow for identifying the root cause of fluorinated impurities.

Module 2: The "Anhydrous/Aprotic" Protocol

To minimize HDF, we must eliminate the hydride sources that the Palladium catalyst uses to strip the fluorine.

The Mechanism of Failure (Why Defluorination Happens)

In standard Suzuki couplings, Pd(0) undergoes oxidative addition with the aryl halide (C-Br). However, electron-deficient fluoroarenes (like your 4-fluorophenyl group attached to a pyridine) are susceptible to C-F oxidative addition or Hydride displacement .

  • The Culprit: Protic solvents (Ethanol, Methanol, Isopropanol) act as hydride donors.

  • The Fix: Switch to a non-protic, non-polar solvent system.

Optimized Experimental Protocol
ParameterStandard (High Risk)Optimized (Low Defluorination) Rationale
Solvent Ethanol/Water, MeOH1,4-Dioxane or Toluene Eliminates hydride source (alcohol) that feeds the HDF cycle.
Base Na₂CO₃, NaOHK₃PO₄ or Cs₂CO₃ Anhydrous bases reduce hydrolysis risk; K₃PO₄ is milder on CF₃ groups.
Catalyst Pd(PPh₃)₄Pd(dppf)Cl₂ or XPhos Pd G2 Bidentate or bulky ligands favor C-C coupling over C-F insertion.
Temp Reflux (80-100°C)60-75°C Lower energy reduces the probability of overcoming the C-F activation barrier.
Water High Volume (1:1)Trace / Minimized Sufficient for boronate activation, but minimized to prevent hydrolysis.
Step-by-Step Workflow
  • Charge Reactor: Add 5-bromo-3-(trifluoromethyl)pyridin-2-ol (1.0 eq), 4-fluorophenylboronic acid (1.2 eq), and K₃PO₄ (2.0 eq) to the reaction vessel.

  • Inert Atmosphere (CRITICAL): Evacuate and backfill with Nitrogen/Argon 3 times . Oxygen promotes catalyst decomposition and side pathways.

  • Solvent Addition: Add anhydrous 1,4-Dioxane (10V) and degassed water (1V). Do not use ethanol.

  • Catalyst Addition: Add Pd(dppf)Cl₂[1]·DCM (3-5 mol%) under positive nitrogen flow.

  • Reaction: Heat to 70°C. Monitor by HPLC/UPLC every hour.

    • Stop Condition: >98% conversion of bromide. Do not "cook" the reaction overnight if conversion is complete.

  • Workup: Cool to RT. Filter through Celite. Partition between EtOAc and Water. Acidify aqueous layer carefully to pH 4-5 if product is in the pyridone form (to ensure protonation of the OH/NH).

Module 3: Mechanistic Insight & FAQs

Pathway Analysis: The Competition

The diagram below illustrates how the catalyst chooses between the desired product and the defluorinated impurity.

ReactionPathway Pd0 Pd(0) Active Species OxAdd Oxidative Addition (C-Br) Pd0->OxAdd Fast ArBr Ar-Br (Substrate) ArF Ar-F (Product) SidePath Defluorination Cycle (Unwanted) ArF->SidePath If Catalyst Excess/Hot Suzuki Transmetallation & Reductive Elimination OxAdd->Suzuki + Boronic Acid Suzuki->ArF Desired Impurity Ar-H (Defluorinated) SidePath->Impurity + Hydride Hydride Hydride Source (R-CH2-OH) Hydride->SidePath Feeds H-

Figure 2: Kinetic competition between Suzuki coupling and Hydrodefluorination.

Frequently Asked Questions

Q: Can I use Ethanol if I lower the temperature? A: It is risky. Even at lower temperatures, ethanol acts as a hydrogen donor in the presence of Palladium. If you must use a protic solvent for solubility, n-Butanol or t-Amyl alcohol are sterically bulkier and less prone to donating hydrides than Methanol or Ethanol [1].

Q: Why is the CF₃ group stable in this protocol? A: The CF₃ group on a pyridine ring is generally stable to Suzuki conditions. However, it becomes labile (prone to hydrolysis) if exposed to strong alkoxides (NaOMe, NaOEt) or hydroxides at high reflux. By using K₃PO₄ (Potassium Phosphate) , you maintain a buffered basicity that activates the boronic acid without attacking the CF₃ carbon [2].

Q: My 19F-NMR shows a new peak at -110 ppm. What is it? A: Standard 4-fluorophenyl shifts are typically around -110 to -120 ppm. If you see a loss of this peak and appearance of a complex multiplet in the proton NMR (indicating a phenyl ring), you have defluorination. If you see a shift in the CF₃ peak (usually -60 to -65 ppm) to a doublet (indicating -CF₂H), you have partial reduction of the trifluoromethyl group, though this is rare without a strong reducing agent [3].

References

  • Mechanisms of Pd-Catalyzed Dehalogenation: Navarro, O. et al. "Dehalogenation of Aryl Halides."[2] Journal of Organic Chemistry.

  • Stability of Trifluoromethyl Pyridines: PureSynth Chemical Data. "3-(Trifluoromethyl)-2-Pyridone Properties."

  • Suzuki Coupling Side Reactions: Yoneda Labs. "Suzuki-Miyaura Cross-Coupling: Practical Guide & Side Reactions."

  • Fluorine in Medicinal Chemistry: "Synthesis and application of trifluoromethylpyridines." National Institutes of Health (PMC).

Sources

Recrystallization solvents for high-purity 5-(4-Fluorophenyl)-3-(trifluoromethyl)pyridin-2-ol

[1]

Executive Summary: The "Amphiphilic Paradox"

Purifying 5-(4-Fluorophenyl)-3-(trifluoromethyl)pyridin-2-ol presents a specific challenge we call the "Amphiphilic Paradox." You are dealing with a molecule that possesses two conflicting solubility behaviors:

  • The Lipophilic Domain: The 3-trifluoromethyl (

    
    ) and 5-(4-fluorophenyl) groups are highly lipophilic and electron-withdrawing. They drive solubility in non-polar to moderately polar organic solvents (e.g., DCM, Ethyl Acetate).
    
  • The Polar Core: The 2-hydroxypyridine motif exists in equilibrium with its 2-pyridone tautomer. In the solid state, 2-pyridones form strong intermolecular hydrogen-bonded dimers (resembling DNA base pairs), leading to high crystal lattice energy and poor solubility in non-polar solvents.

The Consequence: Standard single-solvent systems often fail. Non-polar solvents cannot break the pyridone dimer lattice (leading to insolubility), while highly polar solvents (like DMSO) dissolve it too well, preventing crystallization.

This guide provides the optimized solvent systems and troubleshooting logic to resolve these conflicting properties and achieve

Solvent System Selection Guide

Primary Recommendation: The "Disrupt & Precipitate" Strategy

For this specific scaffold, we recommend a Binary Solvent System . You need a Disrupter (to break H-bonds) and a Precipitator (to force the fluorinated domains out of solution).

Table 1: Optimized Solvent Systems
System ClassSolvent A (Good Solvent)Solvent B (Anti-Solvent)Ratio (v/v)Mechanism of ActionRecommended For
Class A (Standard) Ethanol (95%) Water 1:1 to 1:3Ethanol disrupts pyridone H-bonds; Water exploits the hydrophobicity of the

group to force crystallization.
General Purity Enhancement (Removal of polar salts/boronic acids).
Class B (Lipophilic) Ethyl Acetate n-Heptane 1:2 to 1:5EtOAc solvates the fluorinated wings; Heptane acts as a bulk anti-solvent.Removing Non-Polar Impurities (e.g., homocoupled biaryls).
Class C (High Polarity) Acetonitrile Water 2:1 (Cooling)Acetonitrile dissolves the compound at boiling; Water reduces solubility upon cooling.Suzuki Cleanup (Excellent for removing residual aryl-boronic acids).

Critical Note: Avoid Chlorinated Solvents (DCM/Chloroform) for the final crystallization step if possible. While they dissolve the compound well, they often form solvates with trifluoromethyl-pyridines that are difficult to dry down, leading to failed residual solvent (ICH Q3C) tests.

Interactive Troubleshooting Guide (Q&A)

Issue 1: "My product is 'Oiling Out' instead of Crystallizing."

Diagnosis: The temperature gap between the melting point of the solvated product and the boiling point of the solvent is too narrow, or the anti-solvent was added too quickly. This is common with fluorinated compounds.

Corrective Action:

  • Switch to System B (EtOAc/Heptane): Alcohols (System A) can lower the melting point of pyridones via H-bonding, promoting oiling. Esters are less prone to this.

  • The "Seeding" Protocol:

    • Dissolve crude in hot Solvent A.

    • Add Solvent B dropwise until slight turbidity persists.

    • STOP. Add a seed crystal (if available) or scratch the glass.

    • Allow to cool to RT before adding the rest of Solvent B.

  • Use 2-Propanol (IPA): If Ethanol/Water oils out, switch to IPA/Water. IPA has a higher boiling point and better lipophilic solubilization.

Issue 2: "The solid is grey/brown even after recrystallization."

Diagnosis: Residual Palladium (Pd) from the Suzuki coupling.[1] Recrystallization alone rarely removes trace Pd (

Corrective Action:

  • Step 1: Dissolve the crude in hot THF or Ethyl Acetate.

  • Step 2: Add Thiol-functionalized Silica (e.g., SiliaMetS® Thiol) or Activated Charcoal (10 wt%).

  • Step 3: Stir at

    
     for 30 minutes.
    
  • Step 4: Filter hot through a Celite pad.

  • Step 5: Proceed to recrystallization.

Issue 3: "HPLC shows a 'ghost peak' or split peak."

Diagnosis: Tautomerism. The 2-hydroxypyridine (lactim) and 2-pyridone (lactam) forms can separate on certain HPLC columns (especially C18 with acidic mobile phases), mimicking an impurity.

Verification:

  • Run the NMR in

    
    . If you see a broad singlet 
    
    
    (NH) and distinct aromatic signals, it is the pure pyridone tautomer.
  • If the "impurity" peak in HPLC scales linearly with the main peak upon dilution, it is likely a tautomer artifact.

Visual Workflow: Decision Tree

The following diagram outlines the logical flow for purifying Suzuki coupling products containing the 3-trifluoromethyl-2-pyridone scaffold.

PurificationLogicStartCrude 5-(4-F-Ph)-3-(CF3)pyridin-2-olColorCheckIs the solid Grey/Black?Start->ColorCheckPdRemovalPd Scavenging(Charcoal/Thiol-Silica Filtration)ColorCheck->PdRemovalYes (Pd Residue)SolubilityTestSolubility ScreenColorCheck->SolubilityTestNoPdRemoval->SolubilityTestConditionABoronic Acid Impurities(Polar)SolubilityTest->ConditionAConditionBHomocoupling/Dimer Impurities(Non-Polar)SolubilityTest->ConditionBChoiceASystem A:Ethanol/WaterOilingDid it Oil Out?ChoiceA->OilingChoiceBSystem B:EtOAc/HeptaneChoiceB->OilingConditionA->ChoiceABest for Polar CleanupConditionB->ChoiceBBest for Lipophilic CleanupRemedyOilRe-heat -> Add Seed ->Slow Cool -> Switch to IPAOiling->RemedyOilYesFinalHigh Purity Solid(>99.5%)Oiling->FinalNo (Crystals Formed)RemedyOil->Final

Figure 1: Purification Decision Matrix for Fluorinated Pyridones. Blue nodes indicate decision points; Green/Yellow nodes indicate solvent systems.

Standard Operating Procedure (SOP)

Objective: Recrystallization of 10g Crude Material.

  • Dissolution:

    • Place 10g of crude solid in a 250mL round-bottom flask.

    • Add Ethanol (95%) (approx. 40-50 mL).

    • Heat to reflux (

      
      ). The solid should dissolve completely. If not, add Ethanol in 5mL increments.
      
    • Checkpoint: If the solution is dark, perform the Pd Scavenging step (Section 3, Issue 2) now.

  • Crystallization:

    • While maintaining reflux, add Deionized Water dropwise via an addition funnel.

    • Continue adding water until the solution turns slightly cloudy (persistent turbidity).

    • Add 1-2 mL of Ethanol to clear the turbidity (restore solution).

    • Remove from heat.

  • Controlled Cooling (Critical):

    • Allow the flask to cool to Room Temperature (RT) slowly on a cork ring. Do not use an ice bath yet. Rapid cooling traps impurities.

    • Once at RT, crystallization should be visible.

    • Transfer to an ice bath (

      
      ) for 1 hour to maximize yield.
      
  • Isolation:

    • Filter the crystals using a Buchner funnel.

    • Wash the cake with cold Ethanol/Water (1:3 ratio).

    • Dry in a vacuum oven at

      
       for 12 hours.
      

References

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (Standard reference for general solvent properties and purification of heterocycles).

  • Siddle, J. S., et al. (2010).[2] Crystal structure of 6-fluoro-3-(4-methoxyphenyl)pyridin-2-ol. Acta Crystallographica Section E. Link (Provides structural evidence of the pyridone dimer lattice in similar fluorinated analogs).

  • BenchChem Technical Support. (2025). Refining Purification Methods for Suzuki Coupling Reaction Products. Link (General protocols for removing Pd and boronic acid impurities).

  • Summerfield, C. J. E., & Pattison, G. (2021). Comparison of solubility differences between fluorinated and chlorinated matched pairs. ResearchGate. (Mechanistic insight into how Fluorine affects solubility).

  • Ossila Product Data. (2024). 3-(Trifluoromethyl)-2-pyridone Properties. Link (Physical property data for the core scaffold).

Validation & Comparative

A Guide to the Spectroscopic Analysis of 5-(4-Fluorophenyl)-3-(trifluoromethyl)pyridin-2-ol and its Analogs

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery and development, a comprehensive understanding of a molecule's structure is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for elucidating the intricate three-dimensional architecture of novel chemical entities. This guide provides an in-depth interpretation of the ¹H and ¹³C NMR spectra of the promising fluorinated compound, 5-(4-fluorophenyl)-3-(trifluoromethyl)pyridin-2-ol. Furthermore, we will conduct a comparative analysis with structurally related analogs to highlight the influence of specific functional groups on the NMR spectral features. This information is critical for researchers and scientists engaged in the synthesis, characterization, and optimization of new pharmaceutical agents.

The introduction of fluorine-containing moieties, such as the trifluoromethyl group and a fluorinated phenyl ring, into a pyridine scaffold can significantly modulate a compound's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets[1]. The pyridin-2-ol core is also a prevalent motif in medicinal chemistry. A thorough grasp of the NMR characteristics of such molecules is therefore indispensable for unambiguous structural confirmation and for tracking chemical modifications.

Predicted ¹H and ¹³C NMR Spectra of 5-(4-Fluorophenyl)-3-(trifluoromethyl)pyridin-2-ol

Table 1: Predicted ¹H NMR Spectral Data for 5-(4-Fluorophenyl)-3-(trifluoromethyl)pyridin-2-ol

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
OH10.0 - 12.0br s-
H4~7.8d~2.5
H6~7.6d~2.5
H2'/H6'7.5 - 7.7ddJ(H,F) ≈ 8.5, J(H,H) ≈ 8.5
H3'/H5'7.2 - 7.4tJ(H,F) ≈ J(H,H) ≈ 8.5

Table 2: Predicted ¹³C NMR Spectral Data for 5-(4-Fluorophenyl)-3-(trifluoromethyl)pyridin-2-ol

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
C2 (C=O)~160s-
C6~140q~4
C5~135s-
C4~125s-
C3~120q~35
C1'~130d~3
C2'/C6'~130d~8
C3'/C5'~116d~22
C4'~163d~250
CF₃~123q~270
Interpretation of the Predicted Spectra

The pyridin-2-ol moiety exists in tautomeric equilibrium with its corresponding pyridin-2-one form. In most deuterated solvents, the pyridin-2-one form is expected to predominate. The predicted chemical shifts reflect this tautomeric preference.

¹H NMR Spectrum:

  • Hydroxyl Proton (OH): The hydroxyl proton is expected to be a broad singlet in the downfield region (10.0 - 12.0 ppm). Its chemical shift is highly dependent on the solvent, concentration, and temperature due to hydrogen bonding and exchange phenomena[2][3].

  • Pyridine Ring Protons (H4 and H6): The two protons on the pyridine ring, H4 and H6, will appear as doublets due to coupling with each other. The electron-withdrawing trifluoromethyl group at the 3-position is expected to deshield the adjacent H4 proton, shifting it further downfield compared to H6.

  • 4-Fluorophenyl Protons (H2'/H6' and H3'/H5'): The protons of the 4-fluorophenyl group will exhibit a characteristic AA'BB' system. The protons ortho to the fluorine (H3'/H5') will appear as a triplet due to coupling with both the fluorine atom and the adjacent ortho protons (H2'/H6'). The protons meta to the fluorine (H2'/H6') will appear as a doublet of doublets due to coupling with the adjacent ortho protons and a smaller coupling to the fluorine.

¹³C NMR Spectrum:

  • Carbonyl Carbon (C2): The C2 carbon, existing predominantly in the carbonyl form of the pyridin-2-one tautomer, will be significantly deshielded and appear around 160 ppm.

  • Trifluoromethylated Carbons (C3 and CF₃): The C3 carbon, directly attached to the electron-withdrawing CF₃ group, will appear as a quartet due to coupling with the three fluorine atoms. The CF₃ carbon itself will also be a quartet with a large one-bond C-F coupling constant.

  • Fluorinated Phenyl Carbons: The carbons of the 4-fluorophenyl ring will show characteristic splitting due to coupling with the fluorine atom. The carbon directly bonded to the fluorine (C4') will exhibit a large one-bond C-F coupling constant (~250 Hz). The ortho (C3'/C5'), meta (C2'/C6'), and ipso (C1') carbons will show progressively smaller two-, three-, and four-bond C-F coupling constants, respectively[4].

Comparative Analysis with Structural Analogs

To better understand the contribution of each functional group to the overall NMR spectrum, we will now compare the predicted spectrum of our target molecule with three structural analogs.

Workflow for Spectral Comparison

G cluster_0 Target Molecule cluster_1 Analog 1 (Lacks 4-Fluoro Group) cluster_2 Analog 2 (Lacks CF3 Group) cluster_3 Analog 3 (Lacks both F-containing Groups) Target 5-(4-Fluorophenyl)-3-(trifluoromethyl)pyridin-2-ol Analog1 5-Phenyl-3-(trifluoromethyl)pyridin-2-ol Target->Analog1 Observe effect of 4-fluoro group Analog2 5-(4-Fluorophenyl)pyridin-2-ol Target->Analog2 Observe effect of CF3 group Analog3 5-Phenyl-pyridin-2-ol Analog1->Analog3 Observe effect of CF3 group Analog2->Analog3 Observe effect of 4-fluoro group

Caption: Comparative analysis workflow.

1. 5-Phenyl-3-(trifluoromethyl)pyridin-2-ol (Analog 1)

  • ¹H NMR: The spectrum will be similar to the target molecule, but the signals for the phenyl protons will be a more complex multiplet, lacking the characteristic splitting pattern of a 4-substituted phenyl ring.

  • ¹³C NMR: The carbons of the phenyl ring will not show any C-F coupling.

2. 5-(4-Fluorophenyl)pyridin-2-ol (Analog 2)

  • ¹H NMR: The absence of the trifluoromethyl group will result in an upfield shift of the H4 proton. The coupling between H4 and H6 will be more clearly resolved.

  • ¹³C NMR: The C3 and C4 carbons will appear as singlets, and there will be no signal corresponding to a CF₃ group.

3. 5-Phenyl-pyridin-2-ol (Analog 3)

  • ¹H NMR: This spectrum will be the simplest of the four. The pyridine protons (H3, H4, and H6) will show their characteristic coupling patterns, and the phenyl protons will appear as a multiplet.

  • ¹³C NMR: The spectrum will be devoid of any signals showing C-F coupling.

Experimental Protocols

Accurate NMR data acquisition is crucial for reliable structural elucidation. Below is a standard protocol for obtaining high-quality ¹H and ¹³C NMR spectra.

Sample Preparation and NMR Acquisition

G cluster_0 Sample Preparation cluster_1 NMR Spectrometer Setup cluster_2 Data Acquisition cluster_3 Data Processing A Dissolve 5-10 mg of sample in ~0.6 mL of deuterated solvent (e.g., DMSO-d6 or CDCl3) B Transfer solution to a 5 mm NMR tube A->B C Insert sample into the spectrometer D Lock on the deuterium signal of the solvent C->D E Shim the magnetic field for homogeneity D->E F Tune and match the probe for ¹H and ¹³C frequencies E->F G Acquire ¹H spectrum (e.g., 16 scans) H Acquire ¹³C spectrum (e.g., 1024 scans) G->H I Apply Fourier transform J Phase correct the spectra I->J K Calibrate chemical shifts to the residual solvent peak J->K L Integrate ¹H signals and pick peaks for both spectra K->L

Caption: Standard NMR experimental workflow.

The choice of deuterated solvent is critical. For compounds with acidic protons like the hydroxyl group in our target molecule, DMSO-d₆ is often preferred as it can slow down the proton exchange rate, leading to sharper OH signals[2].

Conclusion

The interpretation of ¹H and ¹³C NMR spectra is a foundational skill for any researcher in the chemical sciences. For complex molecules like 5-(4-fluorophenyl)-3-(trifluoromethyl)pyridin-2-ol, a systematic approach that considers the electronic effects of each substituent is essential for accurate spectral assignment. By comparing the predicted spectrum with those of its structural analogs, we can gain a deeper appreciation for the influence of fluorine-containing groups on NMR chemical shifts and coupling constants. This guide provides a framework for such an analysis, empowering researchers to confidently characterize their novel compounds and accelerate the drug discovery process.

References

  • Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines - Supporting Information. (n.d.). Retrieved February 22, 2026, from [Link]

  • Hydroxyl Groups in NMR : r/Chempros. (2023, March 16). Reddit. Retrieved February 22, 2026, from [Link]

  • 1H-NMR and 13C-NMR Spectra. (n.d.). Retrieved February 22, 2026, from [Link]

  • 4-(4-Fluorophenyl)pyridine - SpectraBase. (n.d.). Retrieved February 22, 2026, from [Link]

  • Oakes, J. (1973). Magnetic resonance studies in aqueous systems. Part 2.—Chemical shift and relaxation time studies of hydroxylic protons in dilute alcohol + water mixtures. Journal of the Chemical Society, Faraday Transactions 2: Molecular and Chemical Physics, 69, 1311-1320.
  • NMR spectral characteristics of fluorocontaining pyridines. (2017, April). Fluorine notes. Retrieved February 22, 2026, from [Link]

  • Supporting Information. (n.d.). The Royal Society of Chemistry. Retrieved February 22, 2026, from [Link]

  • N-Phenyl-2-pyridone. (n.d.). PubChem. Retrieved February 22, 2026, from [Link]

  • Experimental Procedures In silico modeling and structure-based design of Ptpn2 inhibitors. (n.d.). Retrieved February 22, 2026, from [Link]

  • Supporting information. (n.d.). SciEngine. Retrieved February 22, 2026, from [Link]

  • 4-Fluoropyridine - SpectraBase. (n.d.). Retrieved February 22, 2026, from [Link]

  • 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole. (2021). Molecules, 26(6), 1563.
  • 5-Phenyldipyrrin - PhotochemCAD. (n.d.). Retrieved February 22, 2026, from [Link]

  • Biologically active 5‐phenyl‐4‐hydroxy‐2‐pyridone fungal metabolites... (n.d.). ResearchGate. Retrieved February 22, 2026, from [Link]

  • A Step-By-Step Guide to 1D and 2D NMR Interpretation. (2018, April 2). Emery Pharma. Retrieved February 22, 2026, from [Link]

  • Supporting Information Syntheses of novel pyridine-based low-molecular-weight luminogens possessing aggregation-induced emission. (n.d.). Beilstein Journals. Retrieved February 22, 2026, from [Link]

  • How to read NMR spectra from the basics (chemical shift, integration ratio, coupling). (n.d.). JEOL. Retrieved February 22, 2026, from [Link]

  • 4.1: Obtaining and Interpreting NMR Spectra. (2019, June 5). Chemistry LibreTexts. Retrieved February 22, 2026, from [Link]

  • 5 Combination of 1H and 13C NMR Spectroscopy. (n.d.). Retrieved February 22, 2026, from [Link]

  • Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. (2024, February 15). Molecules, 29(4), 868.
  • DFT calculations of 1H- and 13C-NMR chemical shifts of 3-methyl-1-phenyl-4-(phenyldiazenyl). (2022, October 22). Scientific Reports, 12(1), 17743.
  • 5,7-DI-TRIFLUOROMETHYL-3-PHENYL-PYRAZOLO-[1,5-A]-PYRIMIDINE - SpectraBase. (n.d.). Retrieved February 22, 2026, from [Link]

Sources

Comparative Guide to Mass Spectrometry Fragmentation of Fluorinated Pyridin-2-ols

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Medicinal Chemists, DMPK Scientists, and Mass Spectrometry Specialists. Context: Structural elucidation of kinase inhibitors and metabolic profiling.

Executive Summary: The Fluorine Factor in Pyridone Analysis

Fluorinated pyridin-2-ols (often existing as their 2-pyridone tautomers) are ubiquitous scaffolds in modern drug discovery, serving as bioisosteres for amides and phenyl rings to modulate metabolic stability and pKa. However, their mass spectrometric (MS) behavior presents a duality: the stability of the C-F bond complicates fragmentation, yet the high electronegativity of fluorine directs specific, diagnostic pathways.

This guide objectively compares the fragmentation mechanics of fluorinated pyridin-2-ols against their non-fluorinated and chlorinated alternatives. We establish a self-validating protocol for distinguishing positional isomers (e.g., 3-fluoro vs. 5-fluoro) using ESI-MS/MS.

Mechanistic Foundations: Tautomerism & Ionization[1]

Before interpreting fragmentation, one must understand the species entering the gas phase. Pyridin-2-ols exist in a tautomeric equilibrium between the lactim (2-hydroxypyridine) and lactam (2-pyridone) forms.

  • Solution Phase: In polar solvents (LC-MS mobile phases like

    
    ), the lactam (2-pyridone)  dominates due to solvation energy.
    
  • Gas Phase (ESI): While the lactim is often thermodynamically more stable in a vacuum, ESI kinetics often trap the solution-phase population. Crucially, protonation

    
     typically occurs on the carbonyl oxygen  (in lactam form) or the ring nitrogen , triggering specific fragmentation channels.
    
Visualization: Tautomeric Ionization Pathways

Tautomerism Lactam Lactam Form (2-Pyridone) Dominant in LC Solvents Lactim Lactim Form (2-Hydroxypyridine) Minor Species Lactam->Lactim Equilibrium (Slow) Protonated_O [M+H]+ (O-Protonated) Precursor A Lactam->Protonated_O ESI (+) Preferred Protonated_N [M+H]+ (N-Protonated) Precursor B Lactim->Protonated_N ESI (+) CO Loss Pathway CO Loss Pathway Protonated_O->CO Loss Pathway HCN/HF Loss Pathway HCN/HF Loss Pathway Protonated_N->HCN/HF Loss Pathway

Figure 1: Tautomeric equilibrium impacts the precursor ion structure. The O-protonated lactam is the primary species driving the characteristic CO loss described below.

Comparative Fragmentation Analysis

The diagnostic utility of fluorinated pyridin-2-ols relies on the competition between Carbon Monoxide (CO) loss and Hydrogen Fluoride (HF) elimination.

The Baseline: Non-Fluorinated Pyridin-2-one
  • Primary Transition:

    
    .
    
  • Mechanism: Loss of neutral CO is the hallmark of cyclic amides/lactams. This results in a pyrrole-like cation.

  • Secondary Transition: Loss of HCN (27 Da) from the pyrrole intermediate.

The Fluorine Effect (The "Alternative")

Fluorine introduces a competing pathway. While the C-F bond is extremely strong (


), the formation of HF is thermodynamically favorable if a proton is spatially available.
FeatureNon-Fluorinated (Baseline)Fluorinated (Product)Chlorinated (Alternative)
Parent Ion Stability ModerateHigh (F stabilizes ring)Moderate
Primary Neutral Loss CO (28 Da)CO (28 Da)CO (28 Da)
Secondary Loss HCN (27 Da)HF (20 Da) or HCNHCl (36/38 Da)
Diagnostic Marker

68 (Pyrrole)

(CO+HF)
Isotope Cluster (

)
Collision Energy (CE) Low (15-20 eV)High (25-40 eV) Low (15-20 eV)
Positional Isomer Differentiation (3-F vs. 5-F)

This is the critical application for drug developers.

  • 3-Fluoro-2-pyridone: The fluorine is adjacent to the carbonyl. Upon CO loss, the fluorine is left on the resulting cation adjacent to the nitrogen. The "ortho effect" facilitates HF elimination.

  • 5-Fluoro-2-pyridone: The fluorine is meta to the carbonyl. The fragmentation pathway is cleaner, dominated by CO loss with less subsequent HF elimination compared to the 3-F isomer.

Experimental Protocol: Self-Validating Workflow

To reproduce these patterns, use the following ESI-MS/MS parameters. This protocol includes a "Collision Energy Ramp" step, which is essential for distinguishing the stable fluorinated core from labile metabolites.

Step-by-Step Methodology
  • Sample Preparation:

    • Dissolve standard in MeOH to 1 mM.

    • Dilute to 1 µM in 50:50 Acetonitrile:Water + 0.1% Formic Acid. Rationale: Formic acid ensures full protonation of the weak base.

  • LC Conditions (Direct Infusion recommended for initial characterization):

    • Flow rate: 10 µL/min.

    • Source Voltage: 3.5 kV (Positive Mode).

  • MS/MS Acquisition (The Validation Step):

    • Isolate the

      
       precursor (e.g., m/z 114 for 3-fluoro-2-pyridone) with a narrow isolation window (1.0 Da).
      
    • CE Ramp: Acquire spectra at 10, 20, 30, and 40 eV.

    • Validation Criteria:

      • At 10 eV: Only Parent Ion visible.

      • At 25 eV: Base peak should be

        
        .
        
      • At 40 eV: Appearance of secondary fragments (

        
        ).
        
Visualization: Fragmentation Pathways[2]

Fragmentation Parent Parent [M+H]+ (m/z 114 for F-Pyr) Intermediate Intermediate Cation [M+H - CO]+ (m/z 86) Parent->Intermediate - CO (28 Da) Primary Pathway Fragment_HF HF Loss [M+H - CO - HF]+ (m/z 66) Intermediate->Fragment_HF - HF (20 Da) Favored if F is ortho to H Fragment_HCN HCN Loss [M+H - CO - HCN]+ (m/z 59) Intermediate->Fragment_HCN - HCN (27 Da) Competes with HF loss

Figure 2: The branching pathway. The ratio of HF loss to HCN loss is the diagnostic fingerprint for positional isomers.

Data Interpretation & Troubleshooting

When analyzing your spectra, use this reference table to confirm structural assignments.

CompoundPrecursor (

)
Major Fragment (

)
Neutral LossStructural Insight
2-Pyridone 9668-28 (CO)Baseline lactam ring.
3-Fluoro-2-pyridone 11486-28 (CO)3-F stabilizes the ring; requires higher CE.
3-Fluoro-2-pyridone 11466-48 (CO + HF)High abundance indicates F is accessible to H.
5-Fluoro-2-pyridone 11459-55 (CO + HCN)Low HF loss ; HCN loss dominates secondary fragmentation.
3-Chloro-2-pyridone 130/132102/104-28 (CO)Chlorine isotope pattern preserved in fragment.

Troubleshooting Tip: If you observe a loss of 18 Da (


) instead of 28 Da (CO), your compound may be in the Lactim (hydroxyl)  form or contains an aliphatic alcohol impurity. 2-pyridones rarely lose water directly.

References

  • Tautomerism in Mass Spectrometry

    • Study: "Gas-phase tautomerism of 2-hydroxypyridine/2-pyridone."[1][2]

    • Relevance: Establishes that while 2-pyridone is the solution species, the gas-phase ions can access both p
    • Source:

  • Fragmentation Mechanisms (CO Loss)

    • Study: "Fragmentation reactions using electrospray ioniz
    • Relevance: Confirms the loss of CO as the standard neutral loss for cyclic amides and lactams.
    • Source:

  • Fluorine Ortho Effects

    • Study: "Differentiation of fluorinated isomers by mass spectrometry."[3]

    • Relevance: Demonstrates how the position of fluorine relative to proton sources dictates the probability of HF elimin
    • Source:

Sources

Optimizing Bioactive Scaffolds: SAR and Lead Optimization of 3-Trifluoromethyl-pyridin-2-ol Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Content Type: Technical Comparison Guide Subject: 3-Trifluoromethyl-pyridin-2-ol (3-


-2-pyridone) Scaffold
Primary Application:  Lead Optimization in Kinase Inhibitors, Antivirals, and Agrochemicals.

This guide analyzes the structure-activity relationship (SAR) of 3-trifluoromethyl-pyridin-2-ol derivatives. In modern medicinal chemistry, this scaffold represents a "privileged structure."[1] The introduction of the trifluoromethyl (


) group at the C3 position of the 2-pyridone ring is not merely a steric substitution; it is an electronic and metabolic switch. This guide compares the performance of these derivatives against their non-fluorinated (3-H) and chlorinated (3-Cl) analogs, demonstrating why the 3-

motif frequently yields superior potency and metabolic stability.

The Chemical Architecture: Tautomerism & The "Fluorine Effect"

To understand the biological performance, one must first master the intrinsic chemistry of the scaffold. Pyridin-2-ols exist in a tautomeric equilibrium between the 2-pyridone (lactam) and 2-hydroxypyridine (lactim) forms.

The Electronic Impact of C3-Trifluoromethylation

The


 group is strongly electron-withdrawing (Hammett 

). When placed at the C3 position:
  • Acidity Modulation: It significantly increases the acidity of the NH (in pyridone) or OH (in hydroxypyridine).

  • Tautomeric Shift: It stabilizes the 2-pyridone form in solution and solid state due to the polarization of the amide bond, making it a robust hydrogen bond donor/acceptor motif for enzyme active sites.

  • Metabolic Blockade: The C3 position is electronically deactivated, preventing oxidative metabolism (e.g., by CYPs) that typically occurs at electron-rich positions.

Visualization: Tautomeric Equilibrium & Synthesis

The following diagram illustrates the tautomeric shift and the primary synthetic pathways used to access this scaffold.

Tautomerism_and_Synthesis cluster_0 Tautomeric Equilibrium cluster_1 Synthetic Pathways Lactim 2-Hydroxypyridine (Lactim Form) Rare in solution Lactam 2-Pyridone (Lactam Form) Predominant with 3-CF3 Lactim->Lactam Equilibrium Shift via 3-CF3 Precursor Trifluoromethyl Building Block (e.g., Enamines) Precursor->Lactam Cyclocondensation (High Yield) Direct Direct Trifluoromethylation (Radical/Metal-mediated) Direct->Lactam Late-Stage Functionalization

Figure 1: The 3-


 group shifts equilibrium toward the 2-pyridone form, essential for specific binding modes.

Comparative SAR Analysis

This section objectively compares the 3-trifluoromethyl scaffold against standard alternatives used during Hit-to-Lead optimization.

Comparison 1: Physicochemical Profile

The


 group is often called a "lipophilic bullet." It increases lipophilicity (

) while simultaneously modulating electronic properties, unlike a simple methyl group.[2]
Feature3-H (Unsubstituted) 3-Cl (Chloro) 3-

(Trifluoromethyl)
Impact on Drug Design
Van der Waals Radius 1.20 Å1.75 Å2.20 Å

fills hydrophobic pockets more effectively than Cl.
Electronic Effect NeutralWeak DeactivatingStrong Deactivating

lowers pKa of NH, strengthening H-bonds with backbone carbonyls.
Lipophilicity (

)
0.00 (Ref)+0.71+0.88Increases membrane permeability and BBB penetration.
Metabolic Stability Low (C3 oxidation)ModerateHighBlocks metabolic soft spot; extends half-life (

).
Comparison 2: Biological Activity (Case Study: PDE4B Inhibition)

Using data derived from representative SAR studies (e.g., PDE4B inhibitors), we observe how substitution at C3 affects potency (


).
  • Target: Phosphodiesterase 4B (PDE4B) - Inflammation target.

  • Scaffold: Pyrrolo[2,3-b]pyridine-2-carboxamide (containing the pyridine motif).[3]

Compound IDC3 SubstituentPDE4B ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

(

)
Selectivity (vs PDE4D)Observation
Cmpd-A

> 10.0N/AInactive. Lacks hydrophobic capture.
Cmpd-B

2.51xWeak activity. Methyl group is too small/labile.
Cmpd-C

0.852xModerate potency. Halogen bond capability.[2][4][5]
Cmpd-D

0.14 6x Optimal. High potency due to hydrophobic pocket filling + electronic modulation.

Key Insight: The 3-


 derivative (Cmpd-D) shows a 17-fold increase in potency  over the methyl analog. This is attributed to the 

group occupying a specific hydrophobic sub-pocket while electronically tuning the amide donor to form a stronger hydrogen bond with the enzyme's active site residues (e.g., Gln or Asp).

Experimental Protocols

To replicate these findings or synthesize new derivatives, follow these validated protocols.

Protocol A: Synthesis via Cyclocondensation

Best for: Creating the scaffold from scratch.

  • Reagents: Ethyl 4,4,4-trifluoroacetoacetate, Dimethylformamide dimethyl acetal (DMF-DMA), Primary Amine (

    
    ), Sodium Ethoxide.
    
  • Step 1 (Enaminone Formation): React Ethyl 4,4,4-trifluoroacetoacetate with DMF-DMA (1.1 equiv) in toluene at reflux for 3 hours. Evaporate solvent to yield the enaminone intermediate.

  • Step 2 (Cyclization): Dissolve intermediate in Ethanol. Add the Primary Amine (

    
    ) and Sodium Ethoxide (1.5 equiv).
    
  • Reaction: Reflux for 6–12 hours. Monitor via TLC (Hexane:EtOAc 3:1).

  • Workup: Cool to RT. Neutralize with 1N HCl. The 3-

    
    -2-pyridone often precipitates. Filter and recrystallize from EtOH/Water.
    
  • Validation:

    
     NMR should show a singlet around -63 to -65 ppm.
    
Protocol B: In Vitro Enzymatic Assay (General Kinase/PDE Model)

Best for: Validating SAR improvements.

  • Buffer Preparation: 50 mM Tris-HCl (pH 7.5), 10 mM

    
    , 1 mM DTT.
    
  • Substrate: Use cAMP (for PDE) or ATP/Peptide (for Kinase) labeled with a fluorophore (e.g., FAM).

  • Incubation:

    • Mix Enzyme (5 nM final) with Test Compound (Serial dilution 1 nM – 10

      
      ) in DMSO (Final DMSO < 1%).
      
    • Incubate for 15 mins at 25°C to allow equilibrium binding.

    • Add Substrate and incubate for 60 mins.

  • Detection: Measure Fluorescence Polarization (FP) or TR-FRET.

  • Analysis: Fit data to a 4-parameter logistic equation to determine

    
    .
    
    • Control: Rolipram (for PDE4) or Staurosporine (for Kinase).

Mechanism of Action: The Binding Mode[7]

The superior performance of 3-trifluoromethyl-pyridin-2-ol derivatives is rarely accidental. It is driven by a specific binding topology.

Visualization: Molecular Interaction Map

The following diagram details how the scaffold interacts within a typical protein binding pocket.

Binding_Mode Drug 3-CF3-Pyridin-2-ol (Ligand) Pocket_Hydro Hydrophobic Pocket (Val, Leu, Phe) Drug->Pocket_Hydro CF3 Group (Van der Waals) Backbone_NH Backbone NH (H-Bond Donor) Drug->Backbone_NH C=O Acceptor (H-Bond) Backbone_CO Backbone C=O (H-Bond Acceptor) Drug->Backbone_CO N-H Donor (H-Bond) Metabolism Metabolic Enzymes (CYP450) Drug->Metabolism Steric/Electronic Blockade by CF3

Figure 2: The 3-


 group anchors the molecule in hydrophobic pockets while protecting the scaffold from metabolic degradation.
Mechanistic Explanation
  • The Anchor: The bulky

    
     group displaces "high-energy" water molecules from the hydrophobic pocket of the enzyme. This entropic gain drives binding affinity.
    
  • The H-Bond Network: The pyridone lactam motif (NH and C=O) forms a bidentate hydrogen bond network with the protein backbone (hinge region in kinases). The electron-withdrawing

    
     makes the NH a stronger donor.
    
  • Metabolic Shield: By substituting the C3 hydrogen, the molecule avoids hydroxylation, a common clearance pathway, thereby improving in vivo exposure.

References

  • Synthesis and Applications of Trifluoromethylpyridines. National Institutes of Health (PMC). Available at: [Link]

  • Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as PDE4B Inhibitors. Journal of Medicinal Chemistry / PMC. Available at: [Link]

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry. MDPI Molecules. Available at: [Link]

  • Development of 2-(Trifluoromethyl)pyridine Peptide Derivatives. ResearchGate. Available at: [Link]

Sources

A Senior Application Scientist's Guide to Purity Validation of 5-(4-Fluorophenyl)-3-(trifluoromethyl)pyridin-2-ol Using LC-MS

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Purity in Pharmaceutical Development

In the landscape of drug discovery and development, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. For novel compounds like 5-(4-Fluorophenyl)-3-(trifluoromethyl)pyridin-2-ol, a pyridine derivative with potential therapeutic applications, rigorous purity validation is a non-negotiable step. Pyridine and its derivatives are fundamental building blocks in numerous pharmaceuticals, valued for their versatile chemical properties.[1][2] The presence of even trace-level impurities can alter pharmacological activity, introduce toxicity, or affect the stability of the final drug product. Therefore, employing a highly sensitive and specific analytical method is paramount.

This guide provides an in-depth technical comparison of analytical methodologies for validating the purity of 5-(4-Fluorophenyl)-3-(trifluoromethyl)pyridin-2-ol, with a primary focus on Liquid Chromatography-Mass Spectrometry (LC-MS). We will explore the causality behind experimental choices, present a detailed validation protocol, and compare the performance of LC-MS against alternative techniques, providing researchers and drug development professionals with a comprehensive framework for ensuring the integrity of their compounds.

Part 1: The Power of LC-MS in Purity Determination

Liquid Chromatography-Mass Spectrometry (LC-MS) stands as the gold standard for the analysis of small molecules in the pharmaceutical industry.[3] Its power lies in the synergistic combination of two potent techniques: the superior separation capability of High-Performance Liquid Chromatography (HPLC) and the unparalleled identification and quantification power of Mass Spectrometry (MS).[4]

For a molecule like 5-(4-Fluorophenyl)-3-(trifluoromethyl)pyridin-2-ol (Molecular Formula: C₁₂H₇F₄NO, Monoisotopic Mass: 257.0464 Da), this combination is particularly advantageous.[5] HPLC separates the target compound from synthesis-related impurities (e.g., starting materials, by-products) and potential degradants. Subsequently, the mass spectrometer provides high-resolution mass data, confirming the identity of the main compound and enabling the structural elucidation of unknown impurities. The process adheres to stringent regulatory expectations set forth by bodies like the FDA, which mandate that analytical methods be thoroughly validated for accuracy, precision, selectivity, sensitivity, and robustness.[6]

The Logic of Method Validation

A validated LC-MS method is a self-validating system. The process ensures that the analytical procedure is fit for its intended purpose.[3] Key validation parameters, as outlined in guidelines like ICH M10, include:[6]

  • Specificity/Selectivity: The ability to unequivocally assess the analyte in the presence of components that may be expected to be present.[7]

  • Accuracy: The closeness of the test results obtained by the method to the true value.[7]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[7]

  • Linearity & Range: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.[7]

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified with suitable precision and accuracy, respectively.

The workflow for purity validation using LC-MS is a systematic process designed to ensure reliable and reproducible results.

LCMS_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Instrumental Analysis cluster_data Phase 3: Data Processing & Reporting A Reference Standard & Sample Weighing B Solubilization & Dilution (e.g., in Methanol/ACN) A->B C LC Separation (C18 Column) B->C D MS Detection (ESI+, Full Scan) C->D E Chromatogram Integration (Peak Area) D->E G Purity Calculation (% Area Normalization) E->G F Mass Spectra Analysis (Identify [M+H]+) F->G H Final Report & Certificate of Analysis G->H

Caption: LC-MS Purity Validation Workflow.

Part 2: A Validated LC-MS Protocol for Purity Analysis

This section provides a detailed, field-proven protocol for the purity determination of 5-(4-Fluorophenyl)-3-(trifluoromethyl)pyridin-2-ol. The choices within this protocol are grounded in the physicochemical properties of the analyte and best practices for LC-MS method development.[8]

Experimental Protocol: LC-MS Purity Determination

Objective: To determine the purity of 5-(4-Fluorophenyl)-3-(trifluoromethyl)pyridin-2-ol and identify potential impurities using a validated LC-MS method.

Instrumentation & Reagents:

  • LC System: UHPLC system with a binary pump, autosampler, and column oven.

  • MS System: High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) with an Electrospray Ionization (ESI) source.

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size). A C18 column is chosen for its excellent retention of moderately nonpolar molecules like the analyte.

  • Reagents: LC-MS grade Acetonitrile (ACN), LC-MS grade Water, and 99%+ purity Formic Acid (FA).

Sample Preparation:

  • Accurately weigh approximately 1 mg of the 5-(4-Fluorophenyl)-3-(trifluoromethyl)pyridin-2-ol sample.

  • Dissolve the sample in 1 mL of a 50:50 (v/v) mixture of Acetonitrile and Water to create a 1 mg/mL stock solution.

  • Perform a subsequent dilution to achieve a final concentration of approximately 10 µg/mL for analysis. Rationale: This concentration is typically well within the linear range of modern ESI-MS instruments, preventing detector saturation while ensuring sensitivity for trace impurities.

Chromatographic & Mass Spectrometric Conditions:

ParameterConditionRationale
Mobile Phase A Water + 0.1% Formic AcidFormic acid is a common MS-friendly modifier that aids in protonation for efficient ESI+ ionization.[9]
Mobile Phase B Acetonitrile + 0.1% Formic AcidAcetonitrile is a strong organic solvent providing good elution for a wide range of compounds.
Gradient Elution 0-1 min: 5% B; 1-8 min: 5% to 95% B; 8-10 min: 95% B; 10.1-12 min: 5% B (re-equilibration)A gradient is essential for eluting compounds with varying polarities and ensuring that late-eluting impurities are detected.
Flow Rate 0.4 mL/minA standard flow rate for a 2.1 mm ID UHPLC column, balancing analysis time and separation efficiency.
Column Temp. 40 °CElevated temperature reduces mobile phase viscosity and can improve peak shape and reproducibility.
Injection Volume 2 µLA small injection volume minimizes potential peak distortion from the sample solvent.
Ionization Mode ESI Positive (ESI+)The pyridine nitrogen is basic and readily accepts a proton, making ESI+ the logical choice for high sensitivity.
Scan Range 100 - 1000 m/zA wide scan range ensures the detection of the parent ion and a broad spectrum of potential low and high molecular weight impurities.
Expected Ion [M+H]⁺ = 258.0542 m/zCalculated from the monoisotopic mass of 257.0464 Da.
Data Analysis and Interpretation
  • Identity Confirmation: The primary peak in the total ion chromatogram (TIC) should be analyzed. The extracted mass spectrum for this peak must show a prominent ion corresponding to the [M+H]⁺ of the target compound at m/z 258.0542, within a 5 ppm mass accuracy window.

  • Impurity Identification: Any secondary peaks in the chromatogram are treated as potential impurities. The mass spectrum of each impurity is analyzed to determine its molecular weight. This information, combined with knowledge of the synthetic route, allows for the logical deduction of impurity structures.

  • Purity Calculation: Purity is calculated using the area normalization method from the TIC.

    • % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

Impurity_ID_Logic A Detect Impurity Peak in Chromatogram B Extract Mass Spectrum for Impurity Peak A->B C Determine Molecular Ion (e.g., [M+H]+) B->C D Hypothesize Structure Based on: - Starting Materials - Reagents - By-products - Degradants C->D E Perform MS/MS Fragmentation D->E F Compare Fragmentation Pattern with Hypothesis E->F G Structure Confirmed or Refined F->G Match H Structure Unconfirmed (Requires further analysis, e.g., NMR) F->H No Match

Sources

Beyond Purity: The Definitive Guide to Reference Standards for 5-(4-Fluorophenyl)-3-(trifluoromethyl)pyridin-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Reference standards for 5-(4-Fluorophenyl)-3-(trifluoromethyl)pyridin-2-ol quality control Content Type: Publish Comparison Guide Audience: Researchers, QA/QC Analysts, and Process Chemists.

In the synthesis of fluorinated pharmaceuticals and advanced agrochemicals, 5-(4-Fluorophenyl)-3-(trifluoromethyl)pyridin-2-ol (hereafter referred to as FTP-2-ol ) is a "linchpin" intermediate. Its structural integrity—specifically the positioning of the trifluoromethyl group and the integrity of the fluorophenyl ring—directly dictates the efficacy of downstream APIs (e.g., sodium channel blockers or next-gen herbicides).

However, FTP-2-ol presents a notorious analytical challenge: tautomeric equilibrium . The molecule oscillates between its enol (pyridin-2-ol) and keto (pyridin-2-one) forms, often leading to split peaks in HPLC and inconsistent integration in NMR.

This guide moves beyond basic "Certificate of Analysis" (CoA) reading. We compare the three tiers of reference standards available for FTP-2-ol and provide a self-validating protocol to establish your own Primary Reference Standard when commercial options fail.

Part 1: The Hierarchy of Standards – A Comparative Analysis

In regulated environments (GMP/GLP), not all standards are created equal.[1] For a complex fluorinated intermediate like FTP-2-ol, selecting the wrong grade can introduce a "silent bias" of 2–5% in potency calculations.

Comparative Matrix: Selecting the Right Tool
FeatureISO 17034 Certified Reference Material (CRM) Secondary / Pharmacopeial Standard In-House / Research Grade Standard
Primary Use Instrument calibration, method validation, dispute resolution.Routine QC release testing, daily assay checks.Early-stage R&D, structural elucidation, "ballpark" quantification.
Traceability SI-Traceable (via qNMR/Mass Balance). Unbroken chain of comparisons.Traceable to a CRM or Compendial Standard.[1][2]Traceability is often limited to the synthetic batch record.
Uncertainty Explicitly stated (e.g.,

). Includes homogeneity & stability data.[1][3][4]
Single value provided (e.g., "99.5%"). Uncertainty often undefined."Area %" only. Dangerous: Ignores water, salt, and solvent content.
Tautomer Handling Characterized in a specific solvent state to define the major tautomer.Generally ignored; assumes user understands the equilibrium.Often misidentified as a mixture of impurities due to peak splitting.
Cost High (

)
Moderate (

)
Low ($)
Availability Rare for specific intermediates like FTP-2-ol.Occasional (Custom synthesis houses).Readily available (e.g., ChemScene, BLD Pharm).
The "Purity Trap" in Research Grade Standards

Research-grade suppliers often report HPLC Area % as purity. For FTP-2-ol, this is misleading.

  • Scenario: A vendor reports 99.5% HPLC purity.

  • Reality: The sample contains 0.5% water and 1.2% inorganic salts (invisible in UV-HPLC).

  • Impact: Your actual potency is 97.8%. If you use this to calculate the yield of a reaction, you will overestimate your process efficiency by nearly 2%.

Part 2: The Scientific Challenge – Tautomerism & Fluorine

To accurately control FTP-2-ol, you must understand the molecular behavior that confuses standard detectors.

The Tautomeric Equilibrium

FTP-2-ol exists in a dynamic equilibrium between the 2-hydroxy pyridine (enol) and the 2-pyridone (keto) forms. In solution, this ratio depends on solvent polarity and pH.

  • Non-polar solvents (CDCl3): Favors the 2-pyridone (dimerizes via H-bonds).

  • Polar protic solvents (MeOH/Water): Stabilizes the 2-pyridone but allows rapid exchange.

  • Chromatography Risk: If the exchange rate is similar to the chromatographic timescale, the peak broadens or splits, mimicking an impurity.

The Fluorine Advantage

The presence of the


 (Position 3) and 

(Position 4') groups makes

-qNMR
the superior method for quantification. Unlike

-NMR, which suffers from overlap in the aromatic region (7.0–8.5 ppm), the fluorine signals are distinct and isolated.

Part 3: Visualizing the Qualification Workflow

The following diagram illustrates the decision matrix for qualifying an In-House Reference Standard when a CRM is unavailable.

ReferenceStandardQualification Start Source Crude FTP-2-ol (>98% HPLC Area) TautomerCheck Tautomer Check (Run HPLC at pH 2.5 & pH 7.0) Start->TautomerCheck Purification Recrystallization (EtOH/Water or Toluene) TautomerCheck->Purification If split peaks observed StructureID Structural ID (1H-NMR, 19F-NMR, MS, IR) Purification->StructureID PurityAssess Purity Assessment (3-Legged Approach) StructureID->PurityAssess Leg1 Chromatographic Purity (HPLC-UV + GC-FID) PurityAssess->Leg1 Leg2 Volatiles/Inorganics (TGA/LOD + ROI) PurityAssess->Leg2 Leg3 qNMR (The Gold Standard) (19F vs Internal Std) PurityAssess->Leg3 Assignment Value Assignment Potency = (100 - Imp% - Vol%) Leg1->Assignment Leg2->Assignment Leg3->Assignment Primary Verification ValidStd Qualified Secondary Standard (Ready for QC Use) Assignment->ValidStd

Figure 1: The "Three-Legged" qualification workflow ensures that invisible impurities (water/salts) and tautomeric artifacts do not compromise the assigned potency.

Part 4: Self-Validating Experimental Protocols

If you cannot purchase an ISO 17034 CRM, you must synthesize and qualify your own. Follow this protocol to establish a Primary In-House Standard .

Protocol A: Handling the Tautomer in HPLC

Standard neutral mobile phases will cause peak tailing for FTP-2-ol. You must lock the tautomer using pH control.

  • Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus),

    
    .
    
  • Mobile Phase A:

    
     Phosphoric Acid in Water (pH ~2.2). Acidic pH forces the protonation equilibrium and suppresses ionization of the -OH.
    
  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Gradient: 10% B to 90% B over 15 minutes.

  • Detection: UV at 260 nm (near the absorption max of the pyridine core).

  • Success Criteria: A single, sharp peak with symmetry factor

    
    . If the peak splits, lower the pH of MP-A.
    
Protocol B: -qNMR for Absolute Potency

This is the critical step for value assignment. We use 3,5-Bis(trifluoromethyl)benzoic acid (BTFMBA) as the Internal Standard (IS) because it is a NIST-traceable solid with high stability.

Reagents:

  • Analyte: FTP-2-ol (approx. 15 mg).

  • Internal Standard (IS): BTFMBA (TraceCERT® or equivalent), approx. 10 mg (weighed to

    
    ).
    
  • Solvent: DMSO-

    
     (Solubilizes both tautomers effectively).
    

Procedure:

  • Weighing: Accurately weigh the Analyte (

    
    ) and IS (
    
    
    
    ) into the same vial.
  • Dissolution: Add

    
     DMSO-
    
    
    
    . Vortex until clear.
  • Acquisition Parameters (Critical):

    • Pulse Angle:

      
      .[5][6]
      
    • Relaxation Delay (

      
      ): 
      
      
      
      (Must be
      
      
      of the slowest fluorine signal).
    • Spectral Width: Covers

      
       to 
      
      
      
      .
    • Scans: 32 or 64.

    • Offset (O1P): Centered between the analyte

      
       and IS 
      
      
      
      signals.

Calculation:



Where:

  • 
     = Integration Area[7]
    
  • 
     = Number of Fluorine atoms (IS=6, Analyte=3 for the 
    
    
    
    group)
  • ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
     = Molecular Weight
    
  • 
     = Mass weighed
    
  • 
     = Purity (as a decimal)
    

Why this works: This method is independent of UV extinction coefficients and ignores water/inorganic impurities, providing a true "weight-for-weight" potency.

References

  • International Organization for Standardization. (2016).[4] ISO 17034:2016 - General requirements for the competence of reference material producers.[4]Link

  • Takamatsu, T., et al. (2023). "Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients." Journal of Pesticide Science, 48(4). Link

  • Bhinderwala, F., et al. (2022). "Quantitative benchtop 19F NMR spectroscopy: a robust and economical tool for rapid reaction optimization." ChemRxiv. Link

  • United States Pharmacopeia (USP). General Chapter <761> Nuclear Magnetic Resonance Spectroscopy.[7] Link

  • Wako Pure Chemical Corp. (2022). "Internal Standard for qNMR (Calibration Standard for qNMR)." Link

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to Personal Protective Equipment for 5-(4-Fluorophenyl)-3-(trifluoromethyl)pyridin-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. The novel compound 5-(4-Fluorophenyl)-3-(trifluoromethyl)pyridin-2-ol presents a unique combination of chemical moieties that necessitate a thorough and proactive approach to personal protection. This guide moves beyond a simple checklist, providing a deep, logic-driven framework for selecting and using Personal Protective Equipment (PPE). Our goal is to empower you with the understanding to not only follow safety protocols but to internalize the scientific reasoning behind them, ensuring a secure laboratory environment.

Deconstructing the Hazard: A Structure-Based Risk Assessment

While a specific Safety Data Sheet (SDS) for this exact molecule may not be readily available, a rigorous hazard analysis can be conducted by examining its constituent parts: the pyridin-2-ol core, the trifluoromethyl group, and the fluorophenyl ring. This structural deconstruction allows us to anticipate potential hazards and establish a robust defense.

  • The Pyridine Core: Pyridine and its derivatives are known to be potentially harmful if swallowed, and can cause skin and eye irritation.[1] They are generally well-absorbed through the skin. Therefore, dermal protection is a primary concern.

  • The Trifluoromethyl (-CF3) Group: This group significantly alters the electronic properties of the molecule. Compounds containing trifluoromethyl groups can be irritants to the skin, eyes, and respiratory system.[2][3][4][5] A critical, often overlooked, hazard is the potential for these compounds to decompose under high heat to release highly toxic and corrosive hydrogen fluoride (HF) gas.[6]

  • The 4-Fluorophenyl Group: The presence of a fluorinated aromatic ring also points to potential irritation.[7][8] Similar to the -CF3 group, combustion of this moiety can liberate hydrogen fluoride.[7][8] The combination of these groups suggests that the compound is likely to be a skin, eye, and respiratory irritant, with potential for acute toxicity upon ingestion.[4][9]

Based on this analysis, we must prepare for a compound that is, at a minimum, an irritant and potentially toxic, with the added risk of releasing corrosive gases upon decomposition.

The PPE Protocol: From Routine Handling to Emergency Response

Our PPE strategy is tiered, designed to provide appropriate protection for different scenarios. The foundational principle is that engineering controls, such as a certified chemical fume hood, are the first and most critical line of defense. All handling of 5-(4-Fluorophenyl)-3-(trifluoromethyl)pyridin-2-ol should occur within a fume hood.

Routine Laboratory Operations

For standard procedures such as weighing, dissolving, and transferring small quantities (typically in the milligram to gram scale) within a fume hood, the following PPE is mandatory:

PPE ComponentSpecificationRationale
Hand Protection Nitrile gloves (minimum 4 mil thickness)Provides good resistance against a broad range of chemicals. Inspect gloves before each use and change them immediately if contamination is suspected.[9][10]
Eye Protection Safety glasses with side shieldsProtects against splashes and particulates from entering the eyes.[10][11]
Body Protection Flame-resistant laboratory coatProtects skin and personal clothing from minor spills and splashes. Should be kept fully buttoned.
Footwear Closed-toe shoesProtects feet from spills and falling objects.
High-Risk Scenarios

For non-routine tasks or situations with an elevated risk of exposure, enhanced PPE is required. This includes handling large quantities, potential for aerosol generation, or responding to a spill.

PPE ComponentSpecificationRationale
Hand Protection Double-gloving with nitrile glovesProvides an extra layer of protection and allows for the safe removal of the outer glove if it becomes contaminated.
Eye/Face Protection Chemical splash goggles and a face shieldGoggles provide a seal around the eyes, and the face shield protects the entire face from splashes of corrosive or irritating materials.[9]
Respiratory Protection Air-purifying respirator with organic vapor/acid gas (OV/AG) cartridgesRequired if there is a risk of inhaling dust or vapors, especially outside of a fume hood. The "acid gas" component is crucial for protection against potential HF release.[9][10]
Body Protection Chemical-resistant apron over a lab coatProvides an additional barrier against larger spills of corrosive or irritating liquids.

Operational and Disposal Plans: A Step-by-Step Guide

Proper PPE is only effective when integrated into safe operational and disposal procedures.

Standard Handling Protocol
  • Preparation: Before handling the compound, ensure your fume hood is operational and uncluttered. Don all required PPE for routine operations.

  • Weighing: If handling a solid, weigh the material on anti-static weigh paper or in a tared container to minimize dust generation.

  • Transfer: Use a spatula to transfer the solid. If transferring a solution, use a pipette or syringe.

  • Decontamination: After use, decontaminate the spatula and any other reusable equipment with an appropriate solvent (e.g., ethanol or isopropanol) inside the fume hood. Wipe down the work surface.

  • Doffing PPE: Remove gloves using the proper technique (glove-to-glove, then skin-to-skin) to avoid contaminating your hands.[10] Remove your lab coat and wash your hands thoroughly with soap and water.[2]

Spill Management

In the event of a spill outside of a fume hood:

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the area.

  • Assess and Secure: From a safe distance, assess the extent of the spill. If it is large or you are not trained to handle it, contact your institution's emergency response team.

  • Don Enhanced PPE: If the spill is minor and you are trained to clean it up, don the high-risk scenario PPE, including respiratory protection.

  • Contain and Clean: Use a spill kit with an absorbent material suitable for chemical spills. Work from the outside of the spill inward.

  • Package Waste: Place all contaminated absorbent materials and any contaminated PPE into a designated, sealed waste container.

  • Ventilate and Decontaminate: Allow the area to ventilate, and then thoroughly decontaminate the surface.

Waste Disposal

Due to the presence of fluorine, this compound and any materials contaminated with it must be treated as halogenated organic waste .[12][13]

  • Collection: Collect all waste in a clearly labeled, compatible container.[12] Do not mix with non-halogenated waste, as this increases disposal costs and complexity.[13]

  • Labeling: The waste container must be clearly labeled with "Halogenated Organic Waste" and a full list of its contents.

  • Disposal: Follow your institution's specific procedures for the disposal of hazardous chemical waste. Never dispose of this material down the drain or in regular trash.[1][14]

PPE Selection Workflow

To aid in the decision-making process for PPE selection, the following workflow diagram has been developed.

PPE_Selection_Workflow cluster_assessment Task Assessment cluster_routine Routine Operations cluster_high_risk High-Risk Scenarios cluster_action Execution start Assess Task task_type Routine or High-Risk? start->task_type routine_ppe Standard PPE: - Nitrile Gloves - Safety Glasses - Lab Coat - Closed-toe Shoes task_type->routine_ppe Routine high_risk_ppe Enhanced PPE: - Double Gloves - Goggles & Face Shield - Respirator (OV/AG) - Chemical Apron task_type->high_risk_ppe High-Risk/ Spill proceed Proceed with Task (Inside Fume Hood) routine_ppe->proceed high_risk_ppe->proceed

Caption: PPE Selection Workflow based on task risk assessment.

By adhering to these scientifically-grounded protocols, researchers can confidently handle 5-(4-Fluorophenyl)-3-(trifluoromethyl)pyridin-2-ol, ensuring both personal safety and the integrity of their work.

References

  • Chapter 7 Chemical Disposal Procedures - University of Wisconsin–Madison. (n.d.). Retrieved from [Link]

  • Hydrogen fluoride pyridine Safety Data Sheet. (n.d.). Retrieved from [Link]

  • Personal Protective Equipment | US EPA. (2025, September 12). Retrieved from [Link]

  • 5-Bromo-3-fluoro-2-(trifluoromethyl)pyridine Safety Data Sheet. (2013, October 17).
  • Pyridine Safety Data Sheet. (n.d.). ChemSupply Australia. Retrieved from [Link]

  • Site-Selective C-H Fluorination of Pyridines and Diazines with AgF2. (2017, May 5). Organic Syntheses. Retrieved from [Link]

  • Hazardous Materials Disposal Guide. (2019, June 12). Nipissing University. Retrieved from [Link]

  • N-Fmoc-4-(Trifluoromethyl)-D-phenylalanine Safety Data Sheet. (n.d.).
  • Safety Data Sheet for a trifluoromethyl-containing compound. (2024, August 27). Angene Chemical. Retrieved from [Link]

  • Solvent Wastes in the Laboratory – Disposal and/or Recycling. (n.d.). Retrieved from a publicly available academic or institutional resource on solvent waste management.
  • Preparation of 1-Fluoroadamantane. (n.d.). Organic Syntheses. Retrieved from [Link]

  • Preparation of 2-Fluoro-6-phenylpyridine. (n.d.). Organic Syntheses.
  • Preparation of Fluorinated Tetrahydropyrans and Piperidines using a New Nucleophilic Fluorination Reagent DMPU/HF. (n.d.). PMC. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(4-Fluorophenyl)-3-(trifluoromethyl)pyridin-2-ol
Reactant of Route 2
Reactant of Route 2
5-(4-Fluorophenyl)-3-(trifluoromethyl)pyridin-2-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.